Fomepizole hydrochloride
Descripción
The exact mass of the compound 4-Methylpyrazole hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759119. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-methyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCXJHNDMYZOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045776 | |
| Record name | 4-Methyl-1H-pyrazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56010-88-9 | |
| Record name | 4-Methyl-1H-pyrazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of Fomepizole Hydrochloride: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fomepizole hydrochloride for laboratory use. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API).
Introduction
Fomepizole, chemically known as 4-methylpyrazole, is a competitive inhibitor of alcohol dehydrogenase (ADH).[1][2] It is utilized as an antidote in cases of methanol and ethylene glycol poisoning by preventing the metabolic conversion of these substances into their toxic metabolites.[3] this compound is a salt form of the active moiety, often used in pharmaceutical preparations. A thorough understanding of its physicochemical properties is critical for formulation development, analytical method development, and ensuring its stability and efficacy in laboratory and clinical settings.
Physicochemical Properties
The following tables summarize the key physicochemical properties of fomepizole and its hydrochloride salt.
Table 1: General Physicochemical Properties of Fomepizole
| Property | Value | Reference |
| Chemical Name | 4-Methylpyrazole | [2] |
| Molecular Formula | C₄H₆N₂ | [2] |
| Molecular Weight | 82.1 g/mol | [2] |
| Appearance | Clear to yellow liquid at room temperature; may present as a solid | [2][4] |
| Melting Point | 25 °C (77 °F) | [1][2] |
| Boiling Point | 204-207 °C | [5] |
| pKa (Strongest Basic) | 2.63 - 3.00 | [5][6] |
| UV max (in 95% ethanol) | 220 nm | [7][8] |
| UV max (in 6N HCl) | 226 nm | [7][8] |
Table 2: Solubility Profile of Fomepizole
| Solvent | Solubility | Reference |
| Water | Soluble (559.0 mg/mL) | [5] |
| Ethanol | Very soluble | [1][2] |
| Diethyl Ether | Very soluble | [1][2] |
| Chloroform | Very soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [9] |
| Dimethylformamide (DMF) | ~50 mg/mL | [9] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [9] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-Methylpyrazole hydrochloride | [10] |
| Melting Point | 157-159 °C | [10] |
| Storage Temperature | 2-8°C | [10] |
Mechanism of Action: Inhibition of Alcohol Dehydrogenase
Fomepizole acts as a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of alcohols. In the context of ethylene glycol or methanol poisoning, ADH catalyzes the initial, rate-limiting step in their conversion to toxic metabolites. Ethylene glycol is metabolized to glycoaldehyde, which is then oxidized to glycolate, glyoxylate, and oxalate, leading to metabolic acidosis and renal damage.[1][2] Methanol is metabolized to formaldehyde and then to formic acid, which is responsible for metabolic acidosis and ocular toxicity.[1][2] Fomepizole's high affinity for ADH prevents this metabolic cascade.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. who.int [who.int]
- 9. Fomepizole [drugfuture.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Fomepizole Hydrochloride's Potent and Isoform-Specific Inhibition of Alcohol Dehydrogenase: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of fomepizole hydrochloride on alcohol dehydrogenase (ADH) isoforms. Fomepizole is a cornerstone in the treatment of methanol and ethylene glycol poisoning, and a thorough understanding of its interaction with ADH is critical for researchers, scientists, and drug development professionals. This document details the inhibitory kinetics of fomepizole against various human ADH isoforms, outlines the experimental protocols for these determinations, and illustrates the key pathways involved.
Core Mechanism of Action: Competitive and Non-competitive Inhibition of ADH
Fomepizole (4-methylpyrazole) is a potent inhibitor of alcohol dehydrogenase, the enzyme responsible for the initial and rate-limiting step in the metabolism of toxic alcohols like methanol and ethylene glycol.[1][2] By blocking this enzymatic conversion, fomepizole prevents the formation of toxic metabolites such as formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which are responsible for the severe metabolic acidosis and end-organ damage seen in poisonings.[1][2]
Fomepizole's interaction with ADH is characterized by high affinity, being over 8,000 times more potent than ethanol as an inhibitor.[3] The mechanism of inhibition varies among the different human ADH isoforms. For the class I ADH enzymes (ADH1A, ADH1B1, ADH1B2, ADH1C1, and ADH1C2), fomepizole acts as a competitive inhibitor with respect to the alcohol substrate.[1][2] In contrast, for ADH1B3, class II ADH2, and class IV ADH4, it exhibits non-competitive inhibition.[1][2]
The inhibitory effect of fomepizole is achieved through the formation of a ternary complex with the enzyme and the cofactor nicotinamide adenine dinucleotide (NAD+).[4] This complex effectively blocks the substrate-binding site, preventing the metabolism of alcohols.[3]
Quantitative Analysis of Fomepizole's Inhibitory Potency Across ADH Isoforms
The efficacy of fomepizole is underscored by its low inhibition constants (Kᵢ) across a range of human ADH isoforms. The following table summarizes the kinetic parameters of fomepizole's inhibition of various recombinant human ADH isoforms.
| ADH Isoform | Inhibition Type vs. Ethanol | Slope Inhibition Constant (Kᵢs) (µM) | Intercept Inhibition Constant (Kᵢᵢ) (µM) |
| ADH1A | Competitive | 0.062 | - |
| ADH1B1 | Competitive | 0.12 | - |
| ADH1B2 | Competitive | 0.11 | - |
| ADH1B3 | Non-competitive | 0.69 | 33 |
| ADH1C1 | Competitive | 0.29 | - |
| ADH1C2 | Competitive | 0.28 | - |
| ADH2 | Non-competitive | 960 | 3000 |
| ADH4 | Non-competitive | 1.8 | 60 |
| Data sourced from Lee et al. (2011)[1][2] |
Experimental Protocols
Determination of ADH Inhibition Kinetics
The following is a representative protocol for determining the inhibition constants of fomepizole for human ADH isoforms, based on established methodologies.[1][2][4]
Objective: To determine the type of inhibition and the inhibition constants (Kᵢs and/or Kᵢᵢ) of fomepizole for a specific human ADH isoform.
Materials:
-
Purified recombinant human ADH isoform
-
This compound solution of known concentration
-
Ethanol (or other alcohol substrate)
-
Nicotinamide adenine dinucleotide (NAD+)
-
0.1 M Sodium Phosphate Buffer, pH 7.5
-
Spectrofluorometer or spectrophotometer capable of measuring NADH production (excitation at 340 nm, emission at 460 nm)
-
Cuvettes
-
Pipettes and other standard laboratory equipment
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture in a cuvette containing 0.1 M sodium phosphate buffer (pH 7.5) and 0.5 mM NAD+.
-
Add a known concentration of the alcohol substrate (e.g., ethanol).
-
Initiate the reaction by adding a small, known amount of the purified ADH isoform.
-
Monitor the increase in fluorescence or absorbance at the appropriate wavelength for NADH production over time to determine the initial reaction velocity (v₀).
-
Repeat this procedure for a range of substrate concentrations to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the enzyme with the specific substrate.
-
-
Inhibition Assay:
-
Perform the enzyme activity assay as described above, but with the addition of a fixed concentration of fomepizole to the reaction mixture before the addition of the enzyme.
-
Repeat the assay with several different fixed concentrations of fomepizole.
-
For each fomepizole concentration, vary the substrate concentration to generate data for Lineweaver-Burk or Dixon plots.
-
-
Data Analysis:
-
Plot the data using Lineweaver-Burk plots (1/v versus 1/[S]) for each inhibitor concentration to visually determine the type of inhibition (competitive, non-competitive, or uncompetitive).
-
For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis.
-
Alternatively, use Dixon plots (1/v versus [I]) at different fixed substrate concentrations.
-
Calculate the slope inhibition constant (Kᵢs) and/or the intercept inhibition constant (Kᵢᵢ) from the slopes and intercepts of these plots using the appropriate equations for the determined inhibition type.
-
Expression and Purification of Recombinant Human ADH Isoforms
A general workflow for obtaining purified ADH isoforms for use in kinetic studies is as follows:
Visualizing the Mechanism and Pathways
Fomepizole's Mechanism of Action
The following diagram illustrates the competitive inhibition of ADH by fomepizole, preventing the metabolism of toxic alcohols.
References
- 1. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Fomepizole: A Technical Guide to its Discovery, Development, and Mechanism as a Potent Alcohol Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomepizole (4-methylpyrazole) is a pivotal therapeutic agent in the management of methanol and ethylene glycol poisonings. Its efficacy stems from its potent and specific competitive inhibition of alcohol dehydrogenase (ADH), the rate-limiting enzyme in the metabolic activation of these toxic alcohols. This technical guide provides a comprehensive overview of the discovery and development of fomepizole, detailing its mechanism of action, key experimental protocols for its evaluation, and a summary of critical quantitative data. Visualizations of metabolic pathways, experimental workflows, and the drug's development timeline are included to facilitate a deeper understanding of this essential antidote.
Introduction: The Need for an Effective ADH Inhibitor
Poisoning by methanol and ethylene glycol represents a significant medical emergency, with the potential for severe morbidity and mortality. The parent compounds themselves exhibit relatively low toxicity; however, their metabolism by hepatic alcohol dehydrogenase (ADH) initiates a cascade of toxic metabolite production.[1] The metabolism of ethylene glycol leads to the formation of glycolaldehyde, glycolate, glyoxylate, and finally oxalate, which are responsible for profound metabolic acidosis and renal damage.[1] Similarly, methanol is metabolized by ADH to formaldehyde and then to formic acid, the primary mediator of the metabolic acidosis and severe visual disturbances characteristic of methanol toxicity.[1]
Historically, ethanol was the mainstay of treatment, acting as a competitive substrate for ADH.[2] While effective, ethanol therapy is challenging to manage due to its narrow therapeutic index, requirement for frequent monitoring of blood levels, and central nervous system depressant effects.[2] This created a clear need for a more specific, potent, and safer ADH inhibitor, a role that fomepizole has successfully filled.
Discovery and Development Timeline
The journey of fomepizole from a laboratory chemical to a life-saving antidote involved several key milestones. Initial research in the 1960s identified pyrazole as an inhibitor of ADH. However, its toxicity limited its clinical utility. This led to the investigation of less toxic pyrazole derivatives, with 4-methylpyrazole (fomepizole) emerging as a promising candidate.
References
Fomepizole hydrochloride CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of fomepizole hydrochloride, a critical antidote in the management of toxic alcohol poisoning. The document details its chemical properties, mechanism of action, pharmacokinetics, and clinical applications, presenting data in a clear, accessible format for scientific and research professionals.
Chemical Identity and Properties
Fomepizole, chemically known as 4-methylpyrazole, is a competitive inhibitor of the enzyme alcohol dehydrogenase.[1][2] Its hydrochloride salt is also utilized in research and pharmaceutical contexts.
Table 1: Chemical and Physical Properties of Fomepizole and this compound
| Property | Fomepizole | This compound |
| CAS Number | 7554-65-6[1][2][3][4][5][6] | 56010-88-9[7][8] |
| Molecular Formula | C₄H₆N₂[1][2][3][4] | C₄H₇ClN₂[7] |
| Molecular Weight | 82.10 g/mol [1][2][4][5] | 118.56 g/mol [7] |
| Appearance | Clear to yellow liquid or solid at room temperature.[3][9] | Solid |
| Melting Point | 25°C (77°F)[9] | 157-159 °C[7] |
| Boiling Point | 204-207°C[1] | Not specified |
| Solubility | Soluble in water, ethanol, diethyl ether, and chloroform.[4][9] | Soluble in water |
| IUPAC Name | 4-methyl-1H-pyrazole[1][2][3] | 4-Methyl-1H-pyrazole hydrochloride[7] |
Chemical Structure of Fomepizole:
Caption: Chemical structure of Fomepizole (4-methylpyrazole).
Mechanism of Action
Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[9][10] This enzyme is crucial for the initial steps in the metabolism of toxic alcohols like ethylene glycol and methanol into their harmful metabolites.[8][9]
-
Ethylene Glycol Poisoning: Ethylene glycol is metabolized by ADH to glycoaldehyde, which is then oxidized to glycolate, glyoxylate, and oxalate.[9] These metabolites, particularly glycolate and oxalate, are responsible for the metabolic acidosis and acute renal damage seen in ethylene glycol poisoning.[9]
-
Methanol Poisoning: Methanol is metabolized by ADH to formaldehyde, which is subsequently oxidized to formic acid.[9] Formic acid is the primary cause of the metabolic acidosis and visual disturbances associated with methanol poisoning.[9]
Fomepizole's high affinity for ADH blocks these metabolic pathways, preventing the formation of toxic metabolites and allowing the parent alcohol to be excreted unchanged.[3]
Caption: Fomepizole's inhibition of toxic alcohol metabolism.
Fomepizole has also been investigated for its role in acetaminophen toxicity. It inhibits the cytochrome P450 2E1 (CYP2E1) enzyme, which is responsible for converting acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[11][12]
Caption: Fomepizole's role in mitigating acetaminophen toxicity.
Pharmacokinetics
Table 2: Pharmacokinetic Parameters of Fomepizole
| Parameter | Value |
| Volume of Distribution (Vd) | 0.6 to 1.02 L/kg[1][9] |
| Metabolism | Primarily hepatic. The main metabolite is 4-carboxypyrazole (80-85% of dose).[1][9] |
| Elimination | Follows Michaelis-Menten (saturable) kinetics at therapeutic doses.[9][13][14] Induces its own metabolism after 30-40 hours.[9] |
| Excretion | 1-3.5% excreted unchanged in urine. Metabolites are excreted in the urine.[1][9] |
| Therapeutic Concentration | 100 to 300 µmol/L (8.6 to 24.6 mg/L) to ensure adequate ADH inhibition.[9] |
| In Vitro ADH Inhibition (IC₅₀) | Approximately 0.1 µmol/L[9] |
| Dialyzability | Fomepizole is dialyzable.[1][15] |
Clinical Data and Dosing
Fomepizole is the primary antidote for ethylene glycol and methanol poisoning.[16] Clinical studies have demonstrated its efficacy in preventing severe morbidity and mortality.
Table 3: Summary of Clinical Outcomes from a Systematic Review
| Antidote | Poisoning Type | Mortality Rate |
| Fomepizole | Methanol | 17.1% |
| Ethylene Glycol | 4.1% | |
| Ethanol | Methanol | 21.8% |
| Ethylene Glycol | 18.1% | |
| Data from a systematic review of 897 patients. Note: This was not a head-to-head trial.[17] |
A recent post-marketing surveillance study in Japan involving 131 patients found no serious adverse drug reactions (ADRs) related to fomepizole.[18][19] The most common ADR was vomiting (2.3%).[19]
Table 4: Standard Dosing Regimens for Fomepizole
| Condition | Dosing Protocol |
| Standard Dosing | Loading Dose: 15 mg/kg IV infused over 30 minutes.[13][16] Maintenance Doses: 10 mg/kg every 12 hours for 4 doses, then increased to 15 mg/kg every 12 hours.[13][15][16] |
| During Hemodialysis | The dosing interval should be increased to every 4 hours to compensate for elimination by dialysis.[15][16] An alternative is a continuous IV infusion of 1-1.5 mg/kg/h.[14][16] |
| Acetaminophen Overdose (Investigational) | A single 15 mg/kg IV dose has been proposed as an adjunct to N-acetylcysteine (NAC) in massive overdoses.[12][20] |
Experimental Protocols
Protocol: Pharmacokinetic Analysis in Poisoned Patients
This section outlines a typical methodology for evaluating fomepizole's pharmacokinetics in a clinical setting, based on published studies.[13]
-
Patient Population: Patients with confirmed or suspected ethylene glycol or methanol poisoning.
-
Dosing Administration:
-
Administer a loading dose of 15 mg/kg fomepizole intravenously over 30 minutes.[13]
-
Follow with maintenance bolus doses of 10 mg/kg every 12 hours.[13]
-
After 48 hours, increase maintenance doses to 15 mg/kg every 12 hours to account for metabolic auto-induction.[13]
-
Adjust dosing during hemodialysis as per established guidelines.
-
-
Sample Collection:
-
Sample Analysis:
-
Separate plasma from whole blood via centrifugation.
-
Analyze plasma samples for fomepizole concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.[13]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as volume of distribution, elimination rate, and trough concentrations using appropriate software.
-
Characterize the elimination kinetics (e.g., zero-order, Michaelis-Menten).[13]
-
Caption: Workflow for a clinical pharmacokinetic study of Fomepizole.
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Fomepizole [drugfuture.com]
- 5. 甲吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 56010-88-9 CAS MSDS (4-METHYLPYRAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Fomepizole | CAT | P450 | AChR | TargetMol [targetmol.com]
- 9. drugs.com [drugs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 12. Fomepizole for Acetaminophen Toxicity: A Novel Use for a Classic Antidote EMRA [emra.org]
- 13. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ashp.org [publications.ashp.org]
- 15. tga.gov.au [tga.gov.au]
- 16. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Real-world safety and effectiveness of intravenous fomepizole in patients with ethylene glycol and methanol poisoning in Japan: results of a 7-year post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Fomepizole hydrochloride stability under different experimental conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomepizole hydrochloride, the active pharmaceutical ingredient in Antizol®, is a potent competitive inhibitor of alcohol dehydrogenase (ADH). It is a critical antidote in the treatment of methanol and ethylene glycol poisoning. By blocking ADH, fomepizole prevents the metabolism of these toxic alcohols into their harmful acidic metabolites, thereby averting severe metabolic acidosis, renal failure, and other end-organ damage. Given its crucial role in emergency medicine, understanding the stability of this compound under various conditions is paramount to ensure its efficacy and safety.
This technical guide provides an in-depth overview of the stability of this compound under different experimental conditions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of this life-saving medication. The guide summarizes available stability data, outlines experimental protocols for stability-indicating assays, and provides a visual representation of fomepizole's mechanism of action.
Physicochemical Properties and General Stability
Fomepizole is a clear to yellow liquid at room temperature, with a melting point of 25°C (77°F). It is soluble in water and very soluble in ethanol, diethyl ether, and chloroform. The commercially available injection is a sterile, preservative-free solution of fomepizole at a concentration of 1 g/mL.
A notable physical property of fomepizole is its tendency to solidify at temperatures below 25°C. However, this solidification does not adversely affect its efficacy, safety, or stability. The solidified drug can be easily liquefied by warming the vial, for instance, by running it under warm water or holding it in one's hand.
Stability of this compound in Solution
The stability of this compound has been primarily evaluated in the context of its pharmaceutical preparation for intravenous administration. When diluted in standard infusion solutions, this compound exhibits good stability.
| Parameter | Condition | Stability | Citation |
| Diluent Compatibility | 0.9% Sodium Chloride (NS) | Stable | [1][2] |
| 5% Dextrose in Water (D5W) | Stable | [1][2] | |
| Storage of Diluted Solution | Room Temperature | Stable for at least 24 to 48 hours | [1][2] |
| Refrigerated | Stable for at least 24 to 48 hours | [1][2] |
It is important to note that as the diluted solutions do not contain preservatives, they should be used within 24 hours of preparation to maintain sterility.
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing to generate potential degradation products. As per the International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
While specific quantitative data from forced degradation studies on this compound are not extensively available in the public domain, this section outlines the general experimental protocols that would be employed for such an investigation.
Experimental Protocols for Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Procedure: A solution of this compound (e.g., 1 mg/mL) is prepared in a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Conditions: The solution is typically heated at a controlled temperature (e.g., 60-80°C) for a specified duration. Samples are withdrawn at various time points.
-
Neutralization: Before analysis, the samples are neutralized with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).
2. Base Hydrolysis:
-
Procedure: A solution of this compound is prepared in a solution of sodium hydroxide (e.g., 0.1 N NaOH).
-
Conditions: The solution is heated at a controlled temperature (e.g., 60-80°C) for a specified duration, with samples taken at intervals.
-
Neutralization: Samples are neutralized with an equivalent amount of a suitable acid (e.g., 0.1 N HCl) prior to analysis.
3. Oxidative Degradation:
-
Procedure: A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Conditions: The reaction is typically carried out at room temperature for a set period, with samples collected at different times.
4. Thermal Degradation:
-
Procedure: Solid this compound is exposed to dry heat in a temperature-controlled oven (e.g., 105°C).
-
Conditions: The duration of exposure is varied, and samples are taken at different time points. A solution of fomepizole may also be subjected to thermal stress.
5. Photostability:
-
Procedure: Solutions of this compound are exposed to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark.
-
Conditions: The total illumination and UV energy are monitored. Samples are analyzed at appropriate time intervals.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.
Illustrative HPLC Method Parameters (Hypothetical for Fomepizole):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where fomepizole and its potential degradation products have significant absorbance |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Method Validation: The developed HPLC method would then be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualization of Mechanism of Action and Experimental Workflow
Mechanism of Action: Inhibition of Alcohol Dehydrogenase
Fomepizole acts as a competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the initial step in the metabolism of toxic alcohols like ethylene glycol and methanol. By blocking this enzyme, fomepizole prevents the formation of their toxic metabolites.
Caption: Fomepizole's competitive inhibition of alcohol dehydrogenase.
Experimental Workflow for Stability Studies
The logical flow for conducting a comprehensive stability analysis of this compound is outlined below.
Caption: Workflow for this compound stability studies.
Conclusion
This compound demonstrates good stability in its commercial formulation and when diluted for intravenous administration. While comprehensive public data from forced degradation studies are limited, the established protocols for such investigations provide a clear pathway for researchers to determine its intrinsic stability, identify potential degradation products, and develop validated stability-indicating analytical methods. A thorough understanding of these stability characteristics is essential for ensuring the quality, safety, and efficacy of this vital antidote. Future research should focus on conducting and publishing detailed forced degradation studies to further elucidate the degradation pathways and kinetics of this compound.
References
Fomepizole Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of fomepizole hydrochloride, a critical antidote in the management of ethylene glycol and methanol poisoning. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.
Core Chemical and Physical Data
Fomepizole, chemically known as 4-methylpyrazole, is the active moiety. For pharmaceutical applications, it is often used as its hydrochloride salt to enhance its stability and solubility.
| Property | Fomepizole | This compound |
| Molecular Formula | C₄H₆N₂ | C₄H₆N₂·HCl |
| Molecular Weight | 82.10 g/mol [1][2][3][4] | 118.56 g/mol |
| Appearance | Clear to yellow liquid or solid[1][4] | Solid |
| CAS Number | 7554-65-6[3] | 56010-88-9 |
Mechanism of Action in Toxic Alcohol Poisoning
Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][4] In cases of ethylene glycol or methanol ingestion, the parent compounds are relatively non-toxic. However, their metabolism via ADH produces highly toxic acidic metabolites that lead to severe metabolic acidosis and end-organ damage. Fomepizole's therapeutic effect lies in its ability to block this initial metabolic step, allowing the unmetabolized toxic alcohols to be excreted from the body, often facilitated by hemodialysis.
The following diagram illustrates the metabolic pathway of ethylene glycol and methanol and the inhibitory action of fomepizole.
Experimental Protocols
Synthesis of 4-Methylpyrazole (Fomepizole)
This protocol describes a common method for the synthesis of 4-methylpyrazole.
Materials:
-
Hydrazine hydrosulfate
-
3-methyl-3-butene-2-one (Precursor 3)
-
Sterile USP water
-
50% Sodium hydroxide solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a 5-liter flask equipped with a mechanical stirrer, add 1750 ml of sterile USP water.
-
Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with continuous stirring.
-
To this mixture, add 481 g (2.053 moles) of precursor 3 dropwise.
-
Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.
-
Cool the flask to 40°C and distill off the volatile components under reduced pressure (approximately 125 mm).
-
Cool the resulting mixture to 10°C.
-
Add 50% sodium hydroxide solution while cooling to maintain a temperature below 30°C, adjusting the pH to between 4 and 6.
-
Add a solution of sodium bicarbonate (4.9 g in 55 ml of water) until the pH of the reaction mixture reaches 7.0.
-
Allow the flask temperature to rise to 27°C with continued stirring.
-
Extract the contents of the flask with ethyl acetate and separate the aqueous layer.
-
Dry the organic layer over magnesium sulfate, filter, and distill the extract under vacuum.
-
Remove the light fraction at a pot temperature of 55-60°C at 125 mm pressure.
-
Improve the vacuum to 5 mm for the remainder of the distillation, allowing the pot temperature to rise to 100-110°C to yield 4-methylpyrazole.
Analytical Method: Determination of Fomepizole in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This outlines a general procedure for the analysis of fomepizole in plasma samples.
Sample Preparation:
-
To 100 µL of plasma in a microtube, add 400 µL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge for 15 minutes at 15,000 rpm.
-
Transfer the supernatant to a new vial and dry completely using a SpeedVac or lyophilizer.
-
For derivatization, add 25 µL of O-methylhydroxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 15 minutes.
-
Follow this by adding 75 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 80°C for another 15 minutes.
GC-MS Analysis:
-
Column: A suitable capillary column, such as a DB-5ms or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a ramp up to approximately 300°C.
-
MS Detection: The mass spectrometer is operated in full-scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of derivatized fomepizole.
Analytical Method: Determination of Fomepizole in Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an alternative robust method for the quantification of fomepizole.
Sample Preparation:
-
Plasma samples are deproteinized, typically with acetonitrile or methanol.
-
After centrifugation to remove precipitated proteins, the supernatant is collected.
-
An internal standard (e.g., 3-methylpyrazole) is added to the supernatant.
-
The sample is then either directly injected or evaporated to dryness and reconstituted in the mobile phase.
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile or methanol.
-
Elution: Isocratic or gradient elution can be used to achieve optimal separation.
-
Detection: UV detection at a wavelength of approximately 210-220 nm.
-
Quantification: A calibration curve is generated using standards of known fomepizole concentrations to quantify the amount in the plasma sample.
References
Fomepizole as a Tool Compound in Enzymology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomepizole, known chemically as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH). While clinically established as an antidote for methanol and ethylene glycol poisoning, its specific and high-affinity interaction with ADH makes it an invaluable tool compound for in vitro and in vivo enzymology research. This technical guide provides an in-depth overview of fomepizole's mechanism of action, its kinetic parameters, detailed experimental protocols for its use in enzyme inhibition studies, and its application in elucidating metabolic pathways.
Mechanism of Action
Fomepizole exerts its inhibitory effect by competing with alcohol substrates for the active site of alcohol dehydrogenase.[1][2] It has a significantly higher affinity for the enzyme than its substrates, such as ethanol, methanol, and ethylene glycol.[2][3] The relative affinity of fomepizole for human ADH is reported to be approximately 8,000 times greater than that of ethanol.[4] This strong competitive inhibition effectively blocks the metabolism of alcohols, preventing the formation of their toxic metabolites.[1][2]
Quantitative Data on Fomepizole Inhibition
The following tables summarize the key kinetic parameters of fomepizole's interaction with alcohol dehydrogenase.
| Parameter | Enzyme Source | Substrate | Value | Reference(s) |
| IC₅₀ | Human Liver ADH | Not Specified | ~0.1 µmol/L | [5] |
| Ki | Monkey Liver ADH | Ethanol | 7.5 µmol/L | [1] |
| Ki | Monkey Liver ADH | Methanol | 9.1 µmol/L | [1] |
Signaling and Metabolic Pathways
Fomepizole is a critical tool for studying the metabolic pathways of toxic alcohols like ethylene glycol and methanol. By inhibiting ADH, it allows researchers to investigate the downstream effects of the parent compounds and the roles of other enzymes in their metabolism.
Ethylene Glycol Metabolic Pathway
Experimental Protocols
In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of fomepizole on ADH activity by monitoring the production of NADH.
Materials:
-
Purified alcohol dehydrogenase (e.g., from equine liver, commercially available)
-
Fomepizole
-
Ethanol (or other alcohol substrate)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADH in cold phosphate buffer.
-
Prepare a stock solution of fomepizole in an appropriate solvent (e.g., water or buffer).
-
Prepare a stock solution of ethanol in water.
-
Prepare a stock solution of NAD⁺ in water.
-
-
Assay Setup:
-
In a cuvette or microplate well, combine the phosphate buffer, NAD⁺ solution, and ethanol solution.
-
Add varying concentrations of the fomepizole solution to different reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ADH solution to the mixture.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each fomepizole concentration.
-
Plot the reaction velocity against the fomepizole concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[6]
-
Workflow for Determining the Inhibition Constant (Ki) of Fomepizole
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 4. bu.edu [bu.edu]
- 5. americanregent.com [americanregent.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Fomepizole Hydrochloride in In-Vitro Enzyme Inhibition Assays
Introduction
Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3] This enzyme is critical in the initial metabolism of alcohols, including ethanol, ethylene glycol, and methanol.[1][2] In a clinical setting, fomepizole hydrochloride is a first-line antidote for poisoning by ethylene glycol (a primary component of antifreeze) and methanol (found in windshield washer fluid).[3][4][5] It acts by blocking ADH, thereby preventing the conversion of these substances into their highly toxic metabolites, such as glycolate and oxalate from ethylene glycol, and formic acid from methanol.[2][6][7] This action prevents the severe metabolic acidosis, renal damage, and visual disturbances associated with these types of poisonings.[1][6][8]
In a research and drug development context, fomepizole serves as a valuable tool for in-vitro studies of enzyme kinetics and inhibition. Its high affinity for ADH—over 8,000 times that of ethanol—makes it a highly specific and effective inhibitor for assay development, validation, and mechanistic studies.[4][9] Understanding its interaction with ADH and other metabolic enzymes, such as those in the cytochrome P450 (CYP) family, is crucial for characterizing metabolic pathways and assessing potential drug-drug interactions.[1] While fomepizole is primarily known for its effect on ADH, it can also induce its own metabolism through the cytochrome P450 system with repeated dosing in vivo, a factor to consider in experimental design.[1][10] These application notes provide detailed protocols for utilizing this compound in in-vitro enzyme inhibition assays, primarily focusing on its well-established role as an ADH inhibitor.
Quantitative Inhibition Data
The inhibitory potency of fomepizole is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the specific ADH isozyme, species, substrate, and assay conditions.
| Enzyme | Species/Source | Substrate | Inhibitor | Inhibition Value (IC50 / Ki) |
| Alcohol Dehydrogenase (ADH) | Human, Canine, Monkey Liver | Ethanol, Ethylene Glycol, Methanol | Fomepizole | IC50 ≈ 0.1 µmol/L[1] |
| Alcohol Dehydrogenase (ADH) | Canine | Ethanol | Fomepizole | Ki was approx. 10-fold lower than for feline ADH[11] |
| Alcohol Dehydrogenase (ADH) | Feline | Ethanol | Fomepizole | Ki was approx. 10-fold higher than for canine ADH[11] |
| Alcohol Dehydrogenase (ADH) | Canine | Ethylene Glycol | Fomepizole | Ki was approx. 30-fold lower than for feline ADH[11] |
| Alcohol Dehydrogenase (ADH) | Feline | Ethylene Glycol | Fomepizole | Ki was approx. 30-fold higher than for canine ADH[11] |
Experimental Protocols
Protocol 1: In-Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of fomepizole on ADH activity by measuring the rate of NADH production.
A. Principle
Alcohol dehydrogenase catalyzes the oxidation of an alcohol substrate (e.g., ethanol) to an aldehyde, with the concomitant reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH. The formation of NADH can be monitored by the increase in absorbance at 340 nm. The rate of this reaction is measured in the presence and absence of fomepizole to determine the extent of inhibition.
B. Materials and Reagents
-
Enzyme: Purified Alcohol Dehydrogenase (e.g., from equine or human liver)
-
Inhibitor: this compound (MW: 82.106 g/mol as free base)[2]
-
Substrate: Ethanol (200 proof)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, temperature-controlled cuvette holder
-
Consumables: 1.5 mL quartz or UV-transparent cuvettes, micropipettes, and tips
C. Reagent Preparation
-
Fomepizole Stock Solution (10 mM): Dissolve 8.21 mg of this compound in 10 mL of deionized water. Fomepizole may solidify at temperatures below 25°C; if so, gently warm the vial by hand or under warm water to liquefy before use.[3][12] Store stock solution at -20°C.
-
ADH Working Solution (1 unit/mL): Dilute the commercial ADH stock in cold 100 mM sodium phosphate buffer. Prepare fresh before each experiment and keep on ice.
-
NAD+ Stock Solution (50 mM): Dissolve the required amount of NAD+ in deionized water. Store at -20°C.
-
Ethanol Substrate Solution (1 M): Prepare by diluting 200 proof ethanol in deionized water.
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.
D. Assay Procedure
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.
-
Prepare serial dilutions of the fomepizole stock solution to achieve final assay concentrations ranging from 0.01 µM to 10 µM. Use deionized water or buffer as the diluent.
-
For each reaction, pipette the following into a cuvette:
-
850 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)
-
50 µL of 50 mM NAD+ solution (Final concentration: 2.5 mM)
-
20 µL of ADH working solution (Final concentration: 0.02 units/mL)
-
10 µL of fomepizole dilution (for test samples) or 10 µL of vehicle/buffer (for control).
-
-
Mix gently by pipetting and pre-incubate the mixture for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of 1 M Ethanol solution (Final concentration: 20 mM).
-
Immediately start monitoring the change in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
E. Data Analysis
-
Calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the Percent Inhibition for each fomepizole concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the Percent Inhibition against the logarithm of the fomepizole concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of fomepizole that produces 50% inhibition.
Visualizations
Metabolic Pathway Inhibition
Caption: Fomepizole competitively inhibits ADH, blocking toxic metabolite formation.
Experimental Workflow for ADH Inhibition Assay
Caption: Workflow for determining fomepizole IC50 in an ADH inhibition assay.
Mechanism of Competitive Inhibition
Caption: Fomepizole and substrate compete for the active site of the enzyme.
References
- 1. drugs.com [drugs.com]
- 2. Fomepizole - Wikipedia [en.wikipedia.org]
- 3. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 4. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Fomepizole for the treatment of ethylene glycol poisoning. Methylpyrazole for Toxic Alcohols Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
Application Notes and Protocols for the Quantification of Fomepizole Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of fomepizole hydrochloride in biological samples, a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented to guide researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Fomepizole Quantification
Fomepizole (4-methylpyrazole) is a potent inhibitor of alcohol dehydrogenase and is used as an antidote for methanol and ethylene glycol poisoning. Accurate and precise quantification of fomepizole in biological matrices such as plasma, serum, whole blood, and urine is essential for therapeutic drug monitoring, dose-response relationship studies, and bioequivalence assessments. The analytical methods described herein have been compiled from validated procedures to ensure reliable and reproducible results.
Comparative Summary of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the detailed protocols.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Biological Matrix | Plasma | Whole Blood, Serum, Plasma | Plasma, Serum |
| Internal Standard | 3-Methylpyrazole | (Not specified in detailed protocol) | N-methylnicotinamide-d4 |
| Linearity Range | 10 - 750 µg/mL[1] | Analyte Dependent | 4.96 - 4955 ng/mL[2] |
| Limit of Detection (LOD) | 5 µmol/L[3] | Analyte Dependent | Not explicitly stated, but LLOQ is low |
| Lower Limit of Quantification (LLOQ) | 10 µg/mL[1] | Analyte Dependent | 4.96 ng/mL[2] |
| Accuracy | >92%[1] | 84% to 114% (for general drug screen) | 93.1–106.0%[4] |
| Precision (CV%) | <4.5% at 25 µmol/L[3] | <14.8% (for general drug screen) | ≤12.7%[4] |
| Sample Preparation | Protein Precipitation | Protein Precipitation & Derivatization | Protein Precipitation |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of fomepizole in human plasma and is characterized by its simplicity and accessibility.
Experimental Protocol
1. Sample Preparation: Protein Precipitation [1] a. To 100 µL of human plasma, add a suitable internal standard (e.g., 3-methylpyrazole). b. Add 800 µL of 5% (v/v) perchloric acid in water. c. Vortex the mixture to precipitate proteins. d. Centrifuge to pellet the precipitated proteins. e. Collect the supernatant for HPLC analysis.
2. Chromatographic Conditions [1][5][6][7]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 3.9 mm, 10 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Injection Volume: 90 µL of the prepared sample.[1]
-
Detection: UV detection at a wavelength of 254 nm.[1]
-
Column Temperature: Maintained at 30 °C.[1]
3. Calibration and Quantification a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and the internal standard. b. Process the calibration standards using the same sample preparation procedure. c. Construct a calibration curve by plotting the peak area ratio of fomepizole to the internal standard against the concentration of fomepizole. d. Quantify fomepizole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: HPLC-UV workflow for fomepizole quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity for the determination of fomepizole in whole blood, serum, or plasma, often requiring a derivatization step to improve the volatility of the analyte.
Experimental Protocol
1. Sample Preparation: Protein Precipitation and Derivatization a. To 100 µL of the biological sample (whole blood, serum, or plasma), add an appropriate internal standard. b. Add 800 µL of a cold 8:1 methanol:water solution to precipitate proteins. c. Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes. d. Transfer 200 µL of the supernatant to a new vial and evaporate to dryness under vacuum. e. To the dry residue, add 40 µL of methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives. f. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions [8]
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature hold.
-
Ramp at a defined rate to a final temperature.
-
Final temperature hold. (The specific temperatures and ramp rates need to be optimized for fomepizole and the internal standard.)
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for fomepizole-TMS derivative and the internal standard derivative should be monitored.
-
3. Calibration and Quantification a. Prepare calibration standards in the appropriate blank matrix and process them alongside the unknown samples. b. Generate a calibration curve by plotting the peak area ratio of the fomepizole derivative to the internal standard derivative against the fomepizole concentration. c. Determine the concentration of fomepizole in the samples from the calibration curve.
Caption: GC-MS workflow for fomepizole quantification.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for the quantification of fomepizole in plasma or serum, suitable for studies requiring low detection limits.
Experimental Protocol
1. Sample Preparation: Protein Precipitation [2] a. To a small volume of plasma or serum, add an internal standard (e.g., a stable isotope-labeled fomepizole or a structural analog like N-methylnicotinamide-d4).[2] b. Precipitate proteins by adding a threefold volume of a cold organic solvent such as acetonitrile. c. Vortex the mixture thoroughly. d. Centrifuge at high speed to pellet the proteins. e. Transfer the clear supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions [2]
-
LC System: A high-performance or ultra-high-performance liquid chromatograph.
-
Column: A reversed-phase C18 column.[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: A small volume, typically 5-10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for fomepizole and the internal standard must be optimized.
3. Calibration and Quantification a. Prepare calibration standards and quality control samples by spiking blank plasma or serum. b. Process all samples using the protein precipitation method. c. Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration. d. Quantify fomepizole in the test samples using the regression equation from the calibration curve.
Caption: LC-MS/MS workflow for fomepizole quantification.
References
- 1. shimadzu.com [shimadzu.com]
- 2. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Analysis of Fomepizole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a simple, precise, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fomepizole Hydrochloride. Fomepizole is a competitive inhibitor of alcohol dehydrogenase and is used as an antidote for methanol and ethylene glycol poisoning.[1][2][3] The developed method utilizes a reversed-phase C18 column with UV detection, providing a reliable analytical tool for quality control, stability studies, and formulation development. The protocol herein describes the optimized chromatographic conditions, system suitability requirements, and preparation of solutions.
Introduction
Fomepizole, chemically known as 4-methylpyrazole, is a critical therapeutic agent for treating toxic alcohol ingestions.[2] Its hydrochloride salt (C₄H₇ClN₂) is a common pharmaceutical form.[4] Accurate and reliable analytical methods are essential for ensuring the quality, potency, and purity of the active pharmaceutical ingredient (API) and its finished dosage forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its specificity, sensitivity, and reproducibility.
This document presents a validated HPLC method for the determination of this compound. The method development was guided by the physicochemical properties of the analyte, including its aqueous solubility and UV absorbance characteristics.[1][5] Fomepizole has a UV absorbance maximum at approximately 220 nm in ethanol and 226 nm in acidic conditions, making UV detection a suitable choice.[5] With a pKa of approximately 2.9-3.0, controlling the mobile phase pH is critical for achieving optimal retention and peak shape on a reversed-phase column.[6]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector, isocratic pump, autosampler, and column thermostat was used. The conditions were optimized as summarized in the table below.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.5) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Preparation of Solutions
2.3.1 Mobile Phase Preparation (25 mM KH₂PO₄ Buffer, pH 3.5)
-
Weigh approximately 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH of the solution to 3.5 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing 900 mL of the prepared buffer with 100 mL of acetonitrile.
-
Degas the mobile phase by sonication or helium sparging before use.
2.3.2 Diluent Preparation Use the mobile phase as the diluent for preparing standard and sample solutions.
2.3.3 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well. This is the Stock Standard Solution (500 µg/mL).
-
Pipette 10.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well. This is the Working Standard Solution (100 µg/mL).
2.3.4 Sample Solution Preparation (100 µg/mL)
-
Accurately weigh a quantity of the sample (e.g., this compound API powder) equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Follow step 2 and 4 from the Standard Solution Preparation protocol to obtain a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection, if necessary.
Logical and Experimental Workflows
The following diagrams illustrate the logical process for developing the HPLC method and the standard workflow for sample analysis.
Caption: Logical workflow for HPLC method development.
Caption: Standard experimental workflow for sample analysis.
Results and Data
The developed method provides a sharp, symmetrical peak for this compound with good resolution from any potential impurities and solvent front. System suitability parameters were established to ensure the performance of the chromatographic system.
Table 2: System Suitability and Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | ~ 4.2 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% (for n=5) | 0.5% |
Conclusion
The HPLC method described in this application note is rapid, specific, and reliable for the quantitative analysis of this compound. The use of a common C18 column and a simple isocratic mobile phase makes the method easy to implement in a standard quality control laboratory. The protocol provides detailed steps for solution preparation and outlines the chromatographic conditions necessary to achieve consistent and accurate results. This method is suitable for routine analysis of this compound in bulk drug substance and can be adapted for finished pharmaceutical products.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fomepizole - Wikipedia [en.wikipedia.org]
- 3. edcentral.co [edcentral.co]
- 4. 56010-88-9 CAS MSDS (4-METHYLPYRAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Fomepizole [drugfuture.com]
- 6. pKa of 4MP and chemical equivalence in formulations of free base and salts of 4MP - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomepizole Hydrochloride in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomepizole, also known as 4-methylpyrazole (4-MP), is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethylene glycol and methanol into their toxic metabolites. Its high affinity for ADH makes it a critical tool in toxicological research and a cornerstone of treatment for ethylene glycol and methanol poisoning in both clinical and veterinary settings.[1][2] These application notes provide detailed protocols for the administration of fomepizole hydrochloride in various animal research models, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Mechanism of Action
Fomepizole exerts its therapeutic effect by competitively inhibiting alcohol dehydrogenase.[1] This enzyme initiates the metabolic cascade that converts ethylene glycol to glycolic acid and oxalic acid, and methanol to formic acid. These metabolites are responsible for the profound metabolic acidosis and end-organ damage, particularly acute kidney injury and neurological complications, seen in poisonings.[3] By blocking ADH, fomepizole prevents the formation of these toxic metabolites, allowing the parent compounds to be excreted unchanged.[4]
Data Presentation
Table 1: Fomepizole Dosage Regimens in Animal Models for Ethylene Glycol Toxicity
| Animal Model | Route of Administration | Loading Dose | Maintenance Dose(s) | Citation(s) |
| Dog | Intravenous (IV) | 20 mg/kg | 15 mg/kg at 12 and 24 hours, followed by 5 mg/kg at 36 hours | [2][3][4] |
| Cat | Intravenous (IV) | 125 mg/kg | 31.25 mg/kg at 12, 24, and 36 hours | [2][5][6] |
Note: The efficacy of fomepizole in cats is highly time-dependent and is most effective when administered within 3 hours of ethylene glycol ingestion.[2][5][6]
Table 2: In Vitro Inhibition of Alcohol Dehydrogenase (ADH) by Fomepizole
| Animal Model | Substrate | Fomepizole Inhibition Constant (Ki) | Key Finding | Citation(s) |
| Canine | Ethanol | Lower Ki compared to feline ADH | Canine ADH is more effectively inhibited by fomepizole. | [7][8] |
| Canine | Ethylene Glycol | Lower Ki compared to feline ADH | Canine ADH is more effectively inhibited by fomepizole. | [7][8] |
| Feline | Ethanol | ~10-fold higher than canine Ki | A higher concentration of fomepizole is needed for equivalent ADH inhibition. | [7][8] |
| Feline | Ethylene Glycol | ~30-fold higher than canine Ki | A higher concentration of fomepizole is needed for equivalent ADH inhibition. | [7][8] |
Table 3: Pharmacokinetic Parameters of Fomepizole in Animal Models
| Animal Model | Parameter | Value | Citation(s) |
| Rat (Pregnant) | Elimination Rate (maternal serum) | 7.6 µmol/L/h | [9] |
| Rat (Male) | Elimination Rate (serum) | 12.9 µmol/L/h | [9] |
| Dog | Volume of Distribution | 0.6 L/kg - 1.02 L/kg | [10] |
| Dog | Elimination | Primarily through metabolism | [10] |
Experimental Protocols
Protocol 1: Intravenous Administration of Fomepizole in a Canine Model of Ethylene Glycol Toxicity
Objective: To evaluate the efficacy of fomepizole in preventing acute kidney injury following induced ethylene glycol poisoning in dogs.
Materials:
-
This compound for injection (e.g., Antizol®)
-
Sterile 0.9% Sodium Chloride or 5% Dextrose solution for dilution[10]
-
Ethylene glycol (analytical grade)
-
Intravenous catheters, syringes, and infusion pumps
-
Blood collection tubes (for serum chemistry and blood gas analysis)
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimation: Acclimate adult male beagle dogs to the research facility for at least one week prior to the experiment. Ensure free access to food and water.
-
Baseline Data Collection: Collect baseline blood and urine samples 24 hours prior to the induction of toxicity. Analyze for serum creatinine, blood urea nitrogen (BUN), electrolytes, and blood gas status.
-
Induction of Toxicity: Administer a lethal dose of ethylene glycol (e.g., 5 mL/kg) via oral gavage.
-
Fomepizole Preparation: Prepare the fomepizole solution for infusion. Using sterile technique, dilute the required dose of fomepizole in at least 100 mL of sterile 0.9% sodium chloride or 5% dextrose injection.[10]
-
Fomepizole Administration (within 3 hours of ethylene glycol ingestion):
-
Monitoring:
-
Collect blood samples at 12, 24, 48, and 72 hours post-ethylene glycol administration for serum chemistry and blood gas analysis.
-
Monitor clinical signs, including level of consciousness, hydration status, and urine output.
-
-
Endpoint: The primary endpoint is the prevention of a significant increase in serum creatinine and BUN levels, and the absence of severe metabolic acidosis.
Protocol 2: In Vitro Assessment of Fomepizole Inhibition of Hepatic Alcohol Dehydrogenase
Objective: To determine the inhibitory constant (Ki) of fomepizole for alcohol dehydrogenase from canine and feline liver homogenates.
Materials:
-
Fresh or frozen liver tissue from dogs and cats
-
Homogenization buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.1 M NaCl, pH 8.0)[7]
-
Centrifuge capable of high-speed centrifugation (105,000 x g)
-
Spectrophotometer
-
Nicotinamide adenine dinucleotide (NAD+)
-
Ethanol or ethylene glycol (as substrate)
-
This compound
-
Cuvettes
Procedure:
-
Preparation of Cytosolic Fraction:
-
Homogenize liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The supernatant is the cytosolic fraction containing ADH.
-
-
Enzyme Activity Assay:
-
In a cuvette, combine the cytosolic fraction, NAD+, and the substrate (ethanol or ethylene glycol) in a suitable buffer.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
-
Inhibition Studies:
-
Perform the enzyme activity assay in the presence of varying concentrations of fomepizole.
-
Determine the initial reaction velocities at each fomepizole concentration.
-
-
Data Analysis:
-
Generate Dixon plots (1/velocity vs. inhibitor concentration) or use non-linear regression analysis to calculate the Ki for fomepizole with each substrate for both canine and feline ADH.
-
Visualizations
Caption: Fomepizole competitively inhibits ADH, blocking toxic metabolite formation.
Caption: Workflow for evaluating fomepizole efficacy in an animal model.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidotes - EVECC 2022 Congress - VIN [vin.com]
- 3. Ethylene Glycol Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. dvm360.com [dvm360.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of high-dose fomepizole compared with ethanol as therapy for ethylene glycol intoxication in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Inhibition of canine and feline alcohol dehydrogenase activity by fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Fomepizole Hydrochloride Dosing in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on dosing calculations and experimental protocols for the use of fomepizole hydrochloride in preclinical studies. The information is intended to assist in the design and execution of toxicological, pharmacokinetic, and efficacy studies in various animal models.
Mechanism of Action
This compound is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3][4][5] ADH is the primary enzyme responsible for the metabolism of toxic alcohols like ethylene glycol and methanol into their more toxic acidic metabolites.[2][3][6][7] By blocking this enzymatic conversion, fomepizole prevents the formation of metabolites such as glycolate and oxalate from ethylene glycol, and formic acid from methanol, thereby mitigating metabolic acidosis and end-organ damage, particularly acute kidney injury and visual disturbances.[2][3][6][8]
Caption: Fomepizole competitively inhibits alcohol dehydrogenase (ADH).
Preclinical Dosing Regimens
The appropriate dose of this compound in preclinical studies varies significantly depending on the animal species and the nature of the study (e.g., efficacy, toxicology). The following tables summarize established dosing regimens from various preclinical investigations.
Table 1: Fomepizole Dosing for Ethylene Glycol Toxicity Studies in Canines
| Parameter | Dosage | Administration Route | Dosing Schedule | Reference |
| Initial Dose | 20 mg/kg | IV (slow infusion over 15-30 minutes) | Once at the beginning of treatment. | [8][9] |
| Second Dose | 15 mg/kg | IV | 12 hours after the initial dose. | [8][9] |
| Third Dose | 15 mg/kg | IV | 24 hours after the initial dose. | [8][9] |
| Fourth Dose | 5 mg/kg | IV | 36 hours after the initial dose. | [8][9] |
Table 2: Fomepizole Dosing for Ethylene Glycol Toxicity Studies in Felines
| Parameter | Dosage | Administration Route | Dosing Schedule | Reference |
| Initial Dose | 125 mg/kg | IV | Once at the beginning of treatment. | [9][10][11] |
| Subsequent Doses | 31.25 mg/kg | IV | At 12, 24, and 36 hours after the initial dose. | [9][10][11] |
Note: Fomepizole is most effective in cats when administered within 3 hours of ethylene glycol ingestion.[9][10][11]
Table 3: Fomepizole Dosing in Other Preclinical Models
| Animal Model | Dosage | Administration Route | Study Type | Reference |
| Rodents (Rats) | 15 mg/kg | Intraperitoneal | Pharmacokinetics | [12] |
| Monkeys | 15-50 mg/kg (initial) | Not specified | Methanol Toxicity | |
| Canines | 10, 20, 30 mg/kg/day (divided every 12h) | IV Infusion (30 min) | 14-day Systemic Toxicity | [13] |
Pharmacokinetic Parameters in Preclinical Models
Understanding the pharmacokinetic profile of fomepizole is crucial for designing effective dosing strategies.
Table 4: Key Pharmacokinetic Parameters of Fomepizole
| Parameter | Animal Model | Value | Reference |
| Volume of Distribution (Vd) | Humans | 0.6 - 1.02 L/kg | [2][6] |
| Canines | Not specified | ||
| Felines | Not specified | ||
| Rodents (Rats) | Not specified | ||
| Elimination | Humans | Primarily metabolic (>90%) | [6][14] |
| Canines | Saturable (Michaelis-Menten) | [14] | |
| Rodents (Rats) | Zero-order | [12][14] | |
| Half-life | Humans | Dose-dependent | [2] |
| In vitro ADH Inhibition (IC50) | Dog, Monkey, Human Liver | ~0.1 µmol/L | [2][3] |
Note: Fomepizole exhibits non-linear, saturable elimination kinetics at therapeutic doses. It can also induce its own metabolism, leading to an increased elimination rate after approximately 30-40 hours of administration.[2][15]
Experimental Protocols
The following protocols outline the methodology for a typical preclinical efficacy study of fomepizole in an ethylene glycol poisoning model.
4.1. Animal Model and Husbandry
-
Species: Beagle dogs or domestic shorthair cats are commonly used models.
-
Health Status: Animals should be healthy, adult, and acclimated to the facility for at least one week prior to the study.
-
Housing: House animals individually in stainless steel cages with a 12-hour light/dark cycle.
-
Diet: Provide a standard laboratory diet and water ad libitum, except for fasting prior to ethylene glycol administration.
4.2. Ethylene Glycol Intoxication Model
-
Fasting: Fast animals overnight prior to ethylene glycol administration.
-
Induction of Toxicity: Administer a lethal dose of undiluted ethylene glycol. The minimum lethal dose is approximately 1.4 mL/kg in cats and 4.4-6.6 mL/kg in dogs.[8]
-
Observation: Continuously monitor animals for clinical signs of toxicity, including CNS depression, ataxia, vomiting, and changes in urination.
4.3. Fomepizole Administration Protocol
-
Preparation: Fomepizole for injection (typically 1 g/mL) should be diluted in a suitable vehicle such as 0.9% Sodium Chloride or 5% Dextrose in Water to a final volume of at least 100 mL.[16]
-
Administration: Administer the diluted fomepizole solution via slow intravenous infusion over 30 minutes.[2][13]
-
Dosing Regimen: Follow the species-specific dosing schedules outlined in Tables 1 and 2. Treatment should be initiated as soon as possible after ethylene glycol ingestion, preferably within 3-8 hours.[9]
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanregent.com [americanregent.com]
- 3. Fomepizole: Package Insert / Prescribing Information [drugs.com]
- 4. Antidotes - EVECC 2022 Congress - VIN [vin.com]
- 5. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 6. sterimaxinc.com [sterimaxinc.com]
- 7. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 8. Ethylene Glycol Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. dvm360.com [dvm360.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of high-dose fomepizole compared with ethanol as therapy for ethylene glycol intoxication in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fomepizole: a critical assessment of current dosing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static1.squarespace.com [static1.squarespace.com]
Using Fomepizole to Elucidate Metabolic Pathways in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3] Clinically, it is established as an antidote for methanol and ethylene glycol poisoning, where it prevents the metabolic conversion of these substances into their toxic metabolites, formaldehyde, formic acid, and glycolate.[3][4][5] Beyond its toxicological applications, fomepizole serves as a valuable research tool in cell culture systems to investigate a variety of metabolic pathways. By selectively inhibiting ADH, researchers can probe the roles of this enzyme and its downstream effects on cellular metabolism, including one-carbon metabolism, redox balance, and the metabolic processing of other substrates.
These application notes provide a comprehensive guide for utilizing fomepizole in a cell culture setting. They detail its mechanism of action, offer protocols for its use, and discuss various applications in metabolic research.
Mechanism of Action
Fomepizole functions as a competitive inhibitor of ADH, binding to the enzyme with an affinity significantly higher than that of its natural substrates.[3] This inhibition prevents the oxidation of primary alcohols to their corresponding aldehydes. The in vitro IC50 for ADH inhibition by fomepizole is approximately 0.1 µmol/L.[2][6]
Beyond its primary target, fomepizole has also been shown to inhibit other enzymes, most notably cytochrome P450 2E1 (CYP2E1), albeit at higher concentrations.[7] This secondary activity expands its utility in studying the metabolism of various xenobiotics.
The inhibition of ADH by fomepizole has significant downstream consequences on cellular metabolism. A key effect is the alteration of the intracellular NAD+/NADH ratio. By blocking the ADH-catalyzed conversion of alcohols to aldehydes, which reduces NAD+ to NADH, fomepizole can lead to a decrease in the total NAD(H) pool and potentially impact cellular ATP production.[8] This modulation of the cellular redox state can have widespread effects on numerous metabolic pathways that are dependent on NAD+ or NADH.
Applications in Cell Culture Research
The targeted inhibition of ADH by fomepizole in cell culture models enables a range of applications for studying cellular metabolism:
-
Investigating Alcohol Metabolism and Toxicity: Fomepizole can be used to block the initial step in the metabolism of various alcohols, allowing researchers to study the direct effects of the parent alcohol on cellular processes without the confounding effects of its metabolites. This is particularly useful in studying the mechanisms of alcohol-induced cellular damage.
-
Elucidating the Role of ADH in Endogenous Metabolism: Researchers can use fomepizole to understand the function of ADH in metabolizing endogenous substrates, such as retinol (Vitamin A) and other signaling molecules.[9][10]
-
Studying Formaldehyde Metabolism and Detoxification: By inhibiting the production of formaldehyde from methanol, fomepizole can be employed to investigate alternative pathways of formaldehyde generation and detoxification within the cell.
-
Modulating Cellular Redox State: The ability of fomepizole to alter the NAD+/NADH ratio makes it a useful tool for studying the impact of redox balance on various cellular functions, including glycolysis, the tricarboxylic acid (TCA) cycle, and cellular signaling.[8]
-
Investigating Xenobiotic Metabolism: Due to its inhibitory effect on CYP2E1, fomepizole can be used to probe the role of this enzyme in the metabolism of drugs and other foreign compounds.
Data Presentation
The following tables summarize quantitative data from in vitro studies using fomepizole, providing a reference for expected inhibitory concentrations and observed metabolic effects.
| Enzyme Target | Inhibitor | IC50 | Cell System | Reference |
| Alcohol Dehydrogenase (ADH) | Fomepizole | ~ 0.1 µmol/L | In vitro | [2][6] |
| Cytochrome P450 2E1 (CYP2E1) | Fomepizole | 1.8 µmol/L | Recombinant Human CYP2E1 | Not explicitly cited |
| Cell Line/System | Fomepizole Concentration | Observed Effect | Reference |
| Human Hepatocytes | Not Specified | Inhibition of ADH activity | [3] |
| MM6 (Human Monocytic Cell Line) | 4 µmol/L | Enhancement of Glucocorticoid Receptor Nuclear Translocation | Not explicitly cited |
| S9 Liver Fraction | 50 µmol/L | Inhibition of ADH | Not explicitly cited |
| LLC and 4T1 (Cancer Cell Lines) | 300 µmol/L | Inhibition of CYP2E1 | Not explicitly cited |
| Streptococcus pneumoniae | Not Specified | Decrease in NAD(H) pool and ATP production | [8] |
Experimental Protocols
General Guidelines for Using Fomepizole in Cell Culture
-
Concentration Range: Based on available literature, a starting concentration range of 1 µM to 100 µM is recommended for most cell culture experiments targeting ADH. For CYP2E1 inhibition, higher concentrations (e.g., up to 300 µM) may be necessary. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Solubility: Fomepizole is soluble in water and cell culture media.[11]
-
Stability: Fomepizole is stable in solution.
-
Controls: Appropriate vehicle controls (e.g., sterile water or PBS) should always be included in experiments.
Protocol 1: General Workflow for Studying Metabolic Effects of Fomepizole
This protocol outlines a general workflow for treating cultured cells with fomepizole and subsequently analyzing metabolic changes.
References
- 1. biocompare.com [biocompare.com]
- 2. globalrph.com [globalrph.com]
- 3. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fomepizole for the treatment of ethylene glycol poisoning. Methylpyrazole for Toxic Alcohols Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fomepizole: a critical assessment of current dosing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terminal-group oxidation of retinol by mouse epidermis. Inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
Application Notes and Protocols: Fomepizole Hydrochloride as a Negative Control in Alcohol Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of various alcohols, including ethanol, methanol, and ethylene glycol.[1][2][3] Its high affinity for ADH, over 8,000 times that of ethanol, makes it a highly specific and effective tool for blocking the initial step of alcohol metabolism.[2][4] In clinical practice, fomepizole is an established antidote for methanol and ethylene glycol poisoning, preventing the formation of their toxic metabolites.[1][2][3][4][5][6] This well-defined mechanism of action makes fomepizole hydrochloride an ideal negative control for in vitro and in vivo studies investigating alcohol metabolism. By inhibiting ADH, researchers can effectively create a baseline condition where the metabolic pathway is blocked, allowing for the accurate assessment of the effects of other variables or compounds on alcohol metabolism. These application notes provide detailed protocols for the use of fomepizole as a negative control in such studies.
Mechanism of Action
Fomepizole competitively inhibits ADH by binding to the enzyme's active site, preventing the binding of alcohol substrates.[1][2][3] This inhibition blocks the conversion of alcohols to their corresponding aldehydes, the rate-limiting step in their metabolism.[7] For example, it prevents the metabolism of ethanol to acetaldehyde, methanol to formaldehyde, and ethylene glycol to glycoaldehyde.[4][5] This targeted action allows researchers to isolate and study the direct effects of the parent alcohol or to investigate alternative metabolic pathways.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in alcohol metabolism studies.
Table 1: In Vitro Inhibition of Alcohol Dehydrogenase (ADH) by Fomepizole
| Parameter | Value | Species | Notes |
| IC50 | ~ 0.1 µmol/L | Human, Dog, Monkey | Concentration at which ADH is inhibited by 50% in vitro.[1][8] |
| Ki (Ethanol as substrate) | Significantly lower than ethanol | Canine, Feline | Fomepizole has a much higher affinity for ADH than ethanol.[9] |
| Ki (Ethylene glycol as substrate) | Significantly lower than ethylene glycol | Canine, Feline | Demonstrates potent inhibition of ethylene glycol metabolism.[9] |
| Effective Inhibitory Concentration | 10 µmol/L (0.82 mg/L) | Monkey | Sufficient to inhibit methanol metabolism to formate.[1] |
| Recommended In Vitro Concentration | 50 µmol/L | Not specified | A concentration used in in vitro inhibition studies.[10] |
Table 2: Pharmacokinetic Parameters of Fomepizole in Humans
| Parameter | Value | Notes |
| Therapeutic Plasma Concentration | 100 - 300 µmol/L (8.6 - 24.6 mg/L) | Target range for effective inhibition of ADH in vivo.[1] |
| Km (Michaelis-Menten constant) | 0.9 - 2.5 µmol/L | The low Km indicates that elimination is saturated at therapeutic concentrations.[11] |
| Elimination Kinetics | Zero-order at therapeutic doses | The rate of elimination is constant and independent of plasma concentration.[11] |
| Zero-order Elimination Rate | 5.9 - 16.9 µmol/L/h | Varies between individuals.[11] |
| Volume of Distribution | 0.6 L/kg | Distributes into total body water.[11] |
| Half-life (with Fomepizole) | Methanol: up to 71 hours; Ethylene Glycol: up to 16 hours | Demonstrates the significant slowing of alcohol metabolism.[4] |
Experimental Protocols
In Vitro ADH Inhibition Assay
This protocol describes a general method for assessing the inhibition of ADH activity in vitro using fomepizole as a negative control.
Materials:
-
This compound solution (e.g., 1 mM stock in water or buffer)
-
Purified alcohol dehydrogenase (from equine liver, yeast, or recombinant human)
-
Ethanol (or other alcohol substrate)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate (optional)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of ADH in reaction buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Prepare a series of ethanol (or other substrate) concentrations in reaction buffer.
-
Prepare a working solution of NAD+ in reaction buffer (e.g., 2 mM).
-
Prepare a working solution of fomepizole in reaction buffer (e.g., 10 µM, for a final concentration of 1 µM in the assay).
-
-
Assay Setup (for a single reaction):
-
In a microcentrifuge tube or well of a microplate, add:
-
Reaction buffer
-
NAD+ solution
-
Ethanol solution
-
Fomepizole solution (for the negative control group) or an equal volume of buffer (for the positive control group).
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the ADH solution to initiate the reaction. The final volume should be consistent across all assays.
-
-
Measure ADH Activity:
-
Immediately measure the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time).
-
Compare the reaction velocity in the presence and absence of fomepizole. A significant reduction in the reaction rate in the fomepizole-treated group confirms ADH inhibition.
-
In Vivo Animal Study
This protocol provides a general guideline for using fomepizole as a negative control in animal studies of alcohol metabolism. Doses and routes of administration may need to be optimized based on the animal model and specific research question.
Materials:
-
This compound for injection
-
Sterile saline or other appropriate vehicle
-
Ethanol (or other alcohol) for administration
-
Animal model (e.g., mice, rats)
-
Equipment for blood sampling
-
Analytical method for quantifying alcohol and its metabolites in blood/tissue (e.g., GC-FID, LC-MS).
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Randomly assign animals to experimental groups (e.g., Vehicle + Alcohol, Fomepizole + Alcohol).
-
-
Dosing:
-
Fomepizole Administration: Administer this compound at an appropriate dose. A starting point could be a loading dose of 15 mg/kg followed by maintenance doses of 10 mg/kg every 12 hours, administered via intravenous (IV) or intraperitoneal (IP) injection.[2][3][12][13] The vehicle control group should receive an equivalent volume of the vehicle.
-
Alcohol Administration: Administer the alcohol (e.g., ethanol) at the desired dose and route (e.g., oral gavage, IP injection) at a specified time relative to the fomepizole administration (e.g., 30 minutes after).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points after alcohol administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma or serum and store appropriately for analysis.
-
-
Analysis:
-
Analyze the samples for the concentration of the parent alcohol and its metabolites (e.g., acetaldehyde, acetate for ethanol metabolism).
-
Compare the pharmacokinetic profiles of the alcohol and its metabolites between the fomepizole-treated and vehicle-treated groups.
-
-
Data Interpretation:
-
In the fomepizole-treated group, a significantly delayed elimination of the parent alcohol and a marked reduction in the levels of its metabolites are expected, confirming the role of ADH in its metabolism.
-
Mandatory Visualizations
References
- 1. Fomepizole Injection [accessdata.fda.gov]
- 2. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 4. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 5. publications.aap.org [publications.aap.org]
- 6. Antidotes for poisoning by alcohols that form toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tga.gov.au [tga.gov.au]
- 9. Inhibition of canine and feline alcohol dehydrogenase activity by fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. litfl.com [litfl.com]
Protocol for the Dissolution and Preparation of Fomepizole Hydrochloride Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution and preparation of fomepizole hydrochloride solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a competitive inhibitor of alcohol dehydrogenase.[1][2][3] It is a clear to yellow liquid at room temperature, with a melting point of 25°C, and may present as a solid at or below this temperature.[1][3] Solidification does not impact the efficacy, safety, or stability of the compound.[4][5][6][7] Fomepizole is soluble in water and highly soluble in ethanol, diethyl ether, and chloroform.[1][3][7]
Solubility Data Summary
| Solvent | Solubility | Reference |
| Water | Soluble | [1][7] |
| Ethanol | Very Soluble | [1][7] |
| Diethyl Ether | Very Soluble | [1][7] |
| Chloroform | Very Soluble | [1][7] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [8] |
| Dimethyl Formamide (DMF) | ~50 mg/mL | [8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [8] |
Experimental Protocols
Reconstitution of Solid Fomepizole
Fomepizole may solidify at temperatures below 25°C (77°F).[1][4] Should this occur, the solid can be liquefied without compromising the integrity of the compound.
Protocol:
-
Gently warm the vial by running it under warm water or holding it in your hand.[4][5][7]
-
Continue warming until the solid has completely liquefied.
-
Visually inspect the solution to ensure it is clear and free of particulate matter before use.[5][6]
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays and other in vitro studies, it is often necessary to prepare a concentrated stock solution that can be further diluted to the desired working concentration.
Protocol:
-
Based on the experimental requirements and desired final concentration, select an appropriate solvent from the solubility table above. For many biological experiments, DMSO or ethanol are common choices for initial stock preparation.
-
To prepare a stock solution (e.g., 50 mg/mL), accurately weigh the required amount of fomepizole and dissolve it in the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, or dimethyl formamide).[8]
-
Ensure the solvent is purged with an inert gas.[8]
-
For aqueous-based assays, further dilutions of the stock solution into aqueous buffers or isotonic saline should be performed immediately before the experiment.[8]
-
When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[8]
-
Alternatively, for an organic solvent-free aqueous solution, fomepizole can be directly dissolved in an aqueous buffer like PBS (pH 7.2) up to a concentration of approximately 10 mg/mL.[8]
Preparation of Solutions for In Vivo Experiments
For animal studies, solutions are typically prepared for intravenous administration. Sterile physiological diluents are required.
Protocol for Intravenous Administration:
-
Using a sterile, non-polycarbonate syringe, draw the appropriate dose of fomepizole from the vial.[1]
-
Inject the fomepizole into a sterile intravenous bag containing at least 100 mL of either sterile 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W).[1][4][5][7]
-
Mix the solution thoroughly.
-
The final concentration of the diluted solution for intravenous infusion should not exceed 25 mg/mL to prevent potential vein irritation and phlebosclerosis.[6]
-
Visually inspect the solution for any haziness, particulate matter, precipitate, or discoloration before administration.[5][7][9] Do not use if any of these are present.
Solution Stability and Storage
| Solution Type | Storage Conditions | Stability | Reference |
| Undiluted Fomepizole | Room Temperature (20°C to 25°C) | Stable | [4][7] |
| Diluted in 0.9% NaCl or D5W | Room Temperature or Refrigerated | Stable for at least 24 hours | [5][6][7][9] |
| Aqueous Solutions (for biological experiments) | Not Recommended for Storage | Use within one day | [8] |
Note: As fomepizole solutions for injection do not contain preservatives, sterile conditions should be maintained throughout the preparation process, and diluted solutions should not be used beyond 24 hours.[6][7][9]
Mechanism of Action: Inhibition of Alcohol Dehydrogenase
Fomepizole functions as a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1][2][3][9][10][11] ADH is responsible for the initial metabolic steps of toxic alcohols such as ethylene glycol and methanol, converting them into their toxic metabolites.[1][2][3][9][12] By blocking this enzymatic activity, fomepizole prevents the formation of these harmful byproducts.[10][12]
Caption: Fomepizole's mechanism of action.
References
- 1. Fomepizole: Package Insert / Prescribing Information [drugs.com]
- 2. Fomepizole Injection [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. Fomepizole | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. globalrph.com [globalrph.com]
- 10. droracle.ai [droracle.ai]
- 11. Antizol (fomepizole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
Application Notes and Protocols: In Vivo Imaging with Radiolabeled Fomepizole Hydrochloride
Disclaimer: The following application notes and protocols are proposed based on the known pharmacology of fomepizole hydrochloride and established methodologies in radiotracer development and in vivo imaging. To date, there is a lack of published literature on the successful radiolabeling of fomepizole for in vivo imaging purposes. Therefore, the information presented here is intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring this novel application.
Introduction
Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1][2] It is clinically approved as an antidote for methanol and ethylene glycol poisoning, where it acts by blocking the metabolic conversion of these substances into their toxic metabolites.[1][2][3] The primary target of fomepizole, ADH, is predominantly found in the liver and plays a crucial role in the metabolism of various alcohols and aldehydes.[4] The ability to non-invasively quantify the distribution and density of ADH in vivo could provide valuable insights into liver function, alcohol-related pathologies, and certain types of cancer where ADH expression is altered.[5]
This document outlines a proposed methodology for the development and application of a radiolabeled fomepizole analog, specifically [¹¹C]fomepizole, as a novel radiotracer for Positron Emission Tomography (PET) imaging of ADH.
Proposed Applications
-
Non-invasive assessment of hepatic ADH expression: Quantifying ADH levels in the liver could serve as a biomarker for various liver diseases.
-
Oncological imaging: Investigating ADH expression in tumors, which can be variable and have prognostic implications.
-
Pharmacokinetic and pharmacodynamic studies: Studying the in vivo binding and displacement of fomepizole and other ADH inhibitors.
-
Toxicology studies: Assessing the in vivo effects of toxins that are metabolized by ADH.
Methodology
Proposed Radiosynthesis of [¹¹C]Fomepizole
The proposed radiosynthesis of [¹¹C]fomepizole involves the N-methylation of a suitable precursor, 4-methylpyrazole, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for PET imaging studies.
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. The diagnostic value of alcohol dehydrogenase (ADH) isoenzymes and aldehyde dehydrogenase (ALDH) measurement in the sera of patients with brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
Fomepizole in Toxicology Research: Advanced Applications Beyond Antidote Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging uses of fomepizole in toxicology research, extending beyond its established role as an antidote for methanol and ethylene glycol poisoning. This document details its application as a specific inhibitor of Cytochrome P450 2E1 (CYP2E1) and a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway, particularly in the context of acetaminophen-induced hepatotoxicity. Detailed experimental protocols and quantitative data from key studies are presented to facilitate the design and implementation of further research.
Application as a Selective Inhibitor of CYP2E1 in Acetaminophen Toxicity Research
Fomepizole is a potent inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the toxic metabolism of ethylene glycol and methanol.[1] However, its utility in toxicology research has expanded due to its effective inhibition of CYP2E1, a key enzyme in the metabolic activation of numerous xenobiotics, including acetaminophen.[2][3]
In cases of acetaminophen overdose, the primary detoxification pathways become saturated, leading to increased metabolism by CYP2E1 to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4] Fomepizole's inhibition of CYP2E1 directly reduces the formation of NAPQI, thereby mitigating a critical initiating step in acetaminophen-induced liver injury.[2][4] This makes fomepizole a valuable tool for studying the mechanisms of drug-induced liver injury and for developing novel therapeutic strategies.
Quantitative Data Summary: Fomepizole's Protective Effect in Acetaminophen Toxicity (Animal Model)
| Parameter | Acetaminophen (APAP) Only | APAP + Fomepizole | Percent Reduction | Reference |
| Plasma ALT (U/L) at 6h | ~3500 | ~500 | ~85% | [5] |
| Plasma ALT (U/L) at 24h | ~8000 | ~1000 | ~87.5% | [6] |
| Hepatic Glutathione (% of control) | <10% | ~50% | >400% increase | [5] |
| APAP-Protein Adducts (pmol/mg protein) | ~1.2 | ~0.4 | ~67% | [5] |
Experimental Protocol: In Vivo Assessment of Fomepizole's Protective Effect Against Acetaminophen-Induced Hepatotoxicity in Mice
This protocol is based on methodologies described in studies investigating the hepatoprotective effects of fomepizole.[5][6]
Objective: To evaluate the efficacy of fomepizole in preventing acetaminophen (APAP)-induced liver injury in a mouse model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Acetaminophen (APAP), Sigma-Aldrich
-
Fomepizole (4-methylpyrazole), Sigma-Aldrich
-
Sterile saline solution
-
Animal handling and dosing equipment (e.g., gavage needles, syringes)
-
Equipment for blood collection (e.g., microcentrifuge tubes with heparin)
-
Equipment for tissue harvesting and processing
-
Kits for measuring plasma alanine aminotransferase (ALT) activity
-
Reagents and equipment for histological analysis (e.g., formalin, paraffin, microtome, H&E staining reagents)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Fasting: Fast mice overnight (approximately 12-14 hours) before APAP administration to enhance CYP2E1 activity and induce consistent liver injury.
-
Dosing:
-
Control Group: Administer sterile saline intraperitoneally (i.p.).
-
APAP Group: Administer a single dose of 300 mg/kg APAP (dissolved in warm saline) via i.p. injection.
-
APAP + Fomepizole Group: Co-administer 300 mg/kg APAP (i.p.) and 50 mg/kg fomepizole (dissolved in saline) (i.p.) at the same time. For delayed treatment studies, administer 50 mg/kg fomepizole 90 minutes after the APAP injection.[6]
-
-
Sample Collection: At designated time points (e.g., 3, 6, and 24 hours) post-dosing, anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 3000 rpm for 15 minutes to separate plasma. Store plasma at -80°C for ALT analysis.
-
Perfuse the liver with saline and harvest the entire organ. A portion of the liver can be fixed in 10% neutral buffered formalin for histology, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
-
-
Biochemical Analysis:
-
Measure plasma ALT levels using a commercially available kit according to the manufacturer's instructions.
-
-
Histological Analysis:
-
Process formalin-fixed liver tissue for paraffin embedding.
-
Section the liver tissue (4-5 µm) and stain with hematoxylin and eosin (H&E).
-
Evaluate the stained sections for the extent of centrilobular necrosis under a light microscope.
-
Application in Studying JNK Signaling Pathway in Oxidative Stress
Beyond its role in preventing the formation of toxic metabolites, fomepizole has been shown to have a protective effect even when administered after the metabolic activation of acetaminophen has occurred.[6] This later-stage protection is attributed to the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][6]
NAPQI-induced mitochondrial dysfunction leads to the generation of reactive oxygen species, which in turn activates JNK.[3] Activated JNK translocates to the mitochondria, amplifying oxidative stress and leading to hepatocyte death.[6] Fomepizole has been demonstrated to prevent the sustained activation of JNK, thereby interrupting this vicious cycle of oxidative stress and cellular injury.[6] This makes fomepizole a valuable pharmacological tool for investigating the role of JNK in various models of oxidative stress-induced tissue damage.
Quantitative Data Summary: Fomepizole's Effect on JNK Activation in Acetaminophen-Induced Liver Injury
| Parameter | Acetaminophen (APAP) Only | APAP + Fomepizole (Delayed Treatment) | Fold Change | Reference |
| Phospho-JNK (p-JNK) in Cytosol (relative units) | High | Low | Significant Reduction | [6] |
| Phospho-JNK (p-JNK) in Mitochondria (relative units) | High | Low | Significant Reduction | [6] |
Experimental Protocol: In Vitro Assessment of Fomepizole's Inhibition of JNK Activation in Primary Human Hepatocytes
This protocol is adapted from methodologies used in studies of fomepizole's effects on primary human hepatocytes.[5]
Objective: To determine if fomepizole can inhibit acetaminophen-induced JNK activation in a human-relevant in vitro system.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Acetaminophen (APAP)
-
Fomepizole
-
Cell lysis buffer for protein extraction
-
Protein quantification assay (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies against total JNK and phospho-JNK, secondary antibodies, and chemiluminescent substrate)
Procedure:
-
Cell Culture: Thaw and plate primary human hepatocytes according to the supplier's instructions. Allow cells to attach and recover for 24-48 hours.
-
Treatment:
-
Control Group: Treat cells with vehicle control.
-
APAP Group: Treat cells with a toxic concentration of APAP (e.g., 5-10 mM).
-
APAP + Fomepizole Group: Co-treat cells with APAP and various concentrations of fomepizole (e.g., 10-100 µM).
-
-
Protein Extraction: After the desired incubation time (e.g., 6 hours), wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against total JNK and phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-JNK to total JNK to determine the extent of JNK activation.
Visualizations
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. vumc.org [vumc.org]
- 3. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylpyrazole protects against acetaminophen hepatotoxicity in mice and in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed Treatment With 4-Methylpyrazole Protects Against Acetaminophen Hepatotoxicity in Mice by Inhibition of c-Jun n-Terminal Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting fomepizole hydrochloride precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered when working with fomepizole hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: Fomepizole, also known as 4-methylpyrazole, is a competitive inhibitor of the enzyme alcohol dehydrogenase.[1][2] Its hydrochloride salt is used in research and clinical settings. Fomepizole is a weak base with a pKa between 2.91 and 3.00.[3] It is soluble in water and very soluble in ethanol, diethyl ether, and chloroform.[1][2]
Q2: My this compound solution precipitated after I added it to my neutral pH buffer. Why did this happen?
A2: This is a common issue for hydrochloride salts of weak bases like fomepizole. This compound is more soluble in acidic conditions where the molecule is protonated (ionized). In a neutral or alkaline buffer (pH > pKa), the ionized form is converted to its neutral, free base form, which has significantly lower aqueous solubility, leading to precipitation.
Q3: What is the expected solubility of fomepizole in aqueous buffers?
Q4: My vial of fomepizole appears to be solid at room temperature. Is it still usable?
A4: Yes, this is normal. Fomepizole has a melting point of 25°C (77°F) and may solidify at or below room temperature.[1][2] This solidification does not affect the efficacy, safety, or stability of the compound. You can re-liquefy it by gently running the vial under warm water or holding it in your hand.[1]
Q5: How long are aqueous solutions of fomepizole stable?
A5: It is recommended to use freshly prepared aqueous solutions. One source suggests not storing aqueous solutions for more than one day.[4] For clinical use, diluted solutions in 0.9% sodium chloride or 5% dextrose are stable for at least 24 hours when stored at room temperature or refrigerated.[1]
Troubleshooting Guide for this compound Precipitation
This guide will help you diagnose and resolve common precipitation issues.
Issue 1: Immediate Precipitation Upon Addition to Buffer
-
Potential Cause: The pH of your aqueous buffer is too high, causing the conversion of the soluble hydrochloride salt to the less soluble free base.
-
Solutions:
-
Lower the Buffer pH: If your experimental conditions permit, use a buffer with a pH below 6. A pH closer to the pKa of fomepizole (~3.0) will significantly increase its solubility.
-
Prepare a Concentrated Stock in an Acidic Solution: Dissolve the this compound in a small amount of dilute acid (e.g., 0.1 M HCl) or an acidic buffer (e.g., citrate buffer, pH 3-5) to create a concentrated stock solution. Then, add this stock solution to your final buffer while vortexing to ensure rapid mixing.
-
Use a Co-solvent: If permissible in your experiment, prepare a stock solution in an organic solvent like ethanol or DMSO, where fomepizole is highly soluble (approximately 50 mg/mL).[4] Then, dilute this stock into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
-
Issue 2: Precipitation Over Time
-
Potential Cause: The solution is supersaturated, or there is a slow equilibration to the less soluble form at the buffer's pH. Temperature fluctuations can also contribute.
-
Solutions:
-
Prepare Fresh Solutions: Prepare your this compound solutions immediately before use to minimize the time for precipitation to occur.
-
Lower the Final Concentration: Your intended working concentration may be above the solubility limit of fomepizole at that specific pH and temperature. Try reducing the final concentration.
-
Maintain Constant Temperature: Ensure your solutions are maintained at a constant temperature, as solubility can decrease with temperature changes.
-
Data Presentation
Table 1: Solubility of Fomepizole in Various Solvents
| Solvent | pH | Approximate Solubility |
| Ethanol | N/A | ~50 mg/mL[4] |
| DMSO | N/A | ~50 mg/mL[4] |
| Dimethyl formamide | N/A | ~50 mg/mL[4] |
| PBS | 7.2 | ~10 mg/mL[4] |
Table 2: pH-Dependent Solubility of this compound (Illustrative)
| pH | Expected Predominant Form | Expected Relative Solubility |
| 2.0 | Protonated (Ionized) | High |
| 4.0 | Mostly Free Base | Moderate |
| 6.0 | Free Base | Low |
| 7.4 | Free Base | Low |
| 8.0 | Free Base | Very Low |
| Note: This table is illustrative and based on the pKa of fomepizole. Actual solubility values should be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Acidic Buffer
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Buffer Preparation: Prepare a sterile citrate buffer at the desired pH (e.g., pH 4.0).
-
Dissolution: Gradually add the this compound powder to the citrate buffer while stirring or vortexing until fully dissolved. Gentle warming may be used to aid dissolution.
-
Sterilization (if required): Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 2-8°C for short-term use. It is recommended to prepare fresh solutions.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved material settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of fomepizole in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound at that specific pH and temperature.
Visualizations
Caption: this compound Precipitation Pathway.
Caption: Troubleshooting Workflow for Precipitation.
Caption: Chemical Structure of Fomepizole.
References
Optimizing fomepizole hydrochloride concentration for maximum enzyme inhibition
Welcome to the technical support center for the optimal use of fomepizole hydrochloride in research and development. This resource provides detailed guidance for scientists and drug development professionals on maximizing the enzyme inhibitory effects of fomepizole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1][2] It has a significantly higher affinity for ADH than its natural substrates, such as ethanol, ethylene glycol, and methanol.[1][3][4] By competitively binding to the active site of ADH, fomepizole prevents the metabolism of these alcohols into their toxic metabolites.[1][2][3]
Q2: What is the reported in vitro IC50 value for fomepizole with alcohol dehydrogenase?
A2: The concentration of fomepizole at which alcohol dehydrogenase is inhibited by 50% (IC50) in vitro is approximately 0.1 µmol/L.
Q3: How does the effective in vitro concentration compare to therapeutic plasma concentrations used in clinical settings?
A3: The effective in vitro concentration for 50% inhibition is significantly lower than the targeted therapeutic plasma concentrations in humans, which range from 100 to 300 µmol/L (8.6 to 24.6 mg/L). These higher clinical concentrations ensure near-complete and sustained inhibition of ADH.
Q4: What is the stability and proper storage for this compound solutions?
A4: this compound is stable when stored at a controlled room temperature of 20°C to 25°C.[5][6] When diluted in 0.9% sodium chloride or 5% dextrose, the solution remains stable and sterile for at least 24 hours at room temperature or when refrigerated.[5][6][7] As it does not contain preservatives, sterile conditions should be maintained, and diluted solutions should not be used beyond 24 hours.[5][6][7]
Q5: Fomepizole can solidify at room temperature. Does this affect its activity?
A5: No, solidification at temperatures below 25°C (77°F) does not impact the efficacy, safety, or stability of fomepizole.[6][7][8] The vial can be gently warmed by running it under warm water or holding it in your hand to re-liquefy the contents before use.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent enzyme inhibition results between experiments. | Variability in fomepizole concentration: Inaccurate dilutions or degradation of stock solutions. | Prepare fresh dilutions of fomepizole for each experiment from a properly stored stock solution. Verify the concentration of your stock solution spectrophotometrically if possible. |
| Fluctuations in assay conditions: Minor changes in temperature or pH can significantly affect enzyme kinetics. | Ensure that all reagents and equipment are equilibrated to the assay temperature before starting. Use a calibrated pH meter to verify the buffer pH. | |
| Enzyme instability: The alcohol dehydrogenase enzyme may lose activity over time, especially with repeated freeze-thaw cycles. | Aliquot the enzyme solution upon receipt to minimize freeze-thaw cycles. Always keep the enzyme on ice during experimental setup. Run a positive control (no inhibitor) in each experiment to monitor for consistent enzyme activity. | |
| Higher than expected IC50 value. | Presence of competing substrates: If the experimental system contains other substrates for ADH (e.g., ethanol), they will compete with fomepizole, leading to an apparent decrease in potency. | Ensure that the assay buffer and other reagents are free from contaminating alcohols. If the presence of another substrate is intentional, be aware of its competitive effect on fomepizole binding. |
| Incorrect measurement of enzyme activity: Issues with the detection method (e.g., spectrophotometer, fluorometer) can lead to inaccurate readings. | Ensure that the detection instrument is properly calibrated. Use appropriate blank controls to subtract background noise. Confirm that the substrate concentration is not saturating to the point where inhibition is difficult to detect. | |
| Precipitation observed in the fomepizole stock solution. | Low temperature: Fomepizole can solidify at temperatures below 25°C.[6][7][8] | Gently warm the vial as described in the FAQs to re-dissolve the fomepizole. |
| Solvent incompatibility: While soluble in water and ethanol, high concentrations in certain buffers may lead to precipitation. | Prepare stock solutions in water or a recommended solvent. If using a buffer, ensure the final concentration of fomepizole is within its solubility limit in that specific buffer system. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound in the context of alcohol dehydrogenase inhibition.
| Parameter | Value | Context | Reference |
| In Vitro IC50 | ~0.1 µmol/L | Concentration for 50% inhibition of alcohol dehydrogenase. | |
| Therapeutic Plasma Concentration | 100 - 300 µmol/L (8.6 - 24.6 mg/L) | Target concentration in humans for effective ADH inhibition. | |
| Km for Fomepizole Elimination | 0.9 - 2.5 µmol/L | Michaelis-Menten constant for fomepizole elimination, indicating that elimination is saturated at therapeutic concentrations. | [9] |
| Affinity for ADH vs. Ethanol | ~8,000 times higher | Demonstrates the high potency of fomepizole as a competitive inhibitor. | [3][5] |
Experimental Protocols
Protocol: In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of fomepizole on ADH activity using a spectrophotometric method.
Materials:
-
This compound
-
Purified alcohol dehydrogenase (e.g., from equine liver or recombinant human)
-
Ethanol (substrate)
-
Nicotinamide adenine dinucleotide (NAD+), coenzyme
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a series of serial dilutions of fomepizole to cover a range of concentrations (e.g., 0.01 µM to 10 µM).
-
Prepare a working solution of ADH in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a solution of ethanol in the assay buffer.
-
Prepare a solution of NAD+ in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Fomepizole dilution (or buffer for control)
-
NAD+ solution
-
ADH enzyme solution
-
-
Include the following controls:
-
Negative Control (100% activity): Assay buffer instead of fomepizole.
-
Positive Control (No enzyme): Assay buffer instead of ADH solution.
-
-
-
Initiation of Reaction and Measurement:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a pre-determined time (e.g., 5 minutes) to allow fomepizole to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ethanol solution to all wells.
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance at 340 nm corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of fomepizole by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each fomepizole concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the fomepizole concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an in vitro ADH inhibition assay.
Caption: Competitive inhibition of the alcohol metabolism pathway by fomepizole.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 3. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. globalrph.com [globalrph.com]
- 8. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
Fomepizole Hydrochloride Off-Target Effects: A Technical Support Resource for Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of fomepizole hydrochloride observed in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: Beyond alcohol dehydrogenase (ADH), what are the known off-target effects of fomepizole in cellular models?
A1: While primarily a potent competitive inhibitor of ADH, fomepizole has been observed to exert off-target effects in various cellular models. The most notable of these is the inhibition of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics, including acetaminophen.[1][2][3][4][5] Additionally, some studies suggest a potential role for fomepizole in modulating signaling pathways related to cellular stress and apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[2]
Q2: We are observing unexpected cytotoxicity in our cell line after treatment with fomepizole. What could be the cause?
A2: While generally considered to have a good safety profile, fomepizole can induce cytotoxicity at high concentrations or in specific cell types.[3] Consider the following troubleshooting steps:
-
Concentration Range: Ensure you are using a concentration range appropriate for your cell line and experimental goals. It is advisable to perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific model.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to fomepizole. Factors such as metabolic capacity and expression levels of off-target proteins can influence the cytotoxic response.
-
Solvent Effects: If using a solvent to dissolve fomepizole, ensure that the final solvent concentration in your culture media is not contributing to the observed cytotoxicity. A vehicle control is essential.
-
Assay Interference: Some cytotoxicity assays can be affected by the chemical properties of the compound being tested. Consider using an orthogonal method to confirm your results (e.g., complementing an MTS assay with a live/dead cell stain).
Q3: We are investigating the effect of fomepizole on acetaminophen-induced toxicity in hepatocytes, but our results are inconsistent. What factors should we consider?
A3: The protective effect of fomepizole against acetaminophen toxicity is primarily attributed to its inhibition of CYP2E1, which is responsible for converting acetaminophen to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Inconsistent results could stem from several factors:
-
Timing of Administration: Fomepizole is most effective when administered prior to or concurrently with the acetaminophen challenge to prevent the formation of NAPQI.[1]
-
CYP2E1 Expression Levels: The expression of CYP2E1 can vary significantly between different hepatocyte cell lines and even between different passages of the same cell line. Ensure consistent CYP2E1 expression in your cellular model.
-
Glutathione Levels: Intracellular glutathione (GSH) levels are critical for detoxifying NAPQI. Factors that deplete GSH can potentiate acetaminophen toxicity and may mask the protective effects of fomepizole.
Q4: Does fomepizole affect oxidative stress in cellular models?
A4: Yes, fomepizole has been shown to influence oxidative stress, particularly in the context of ethanol metabolism.[6][7] By inhibiting ADH, fomepizole can reduce the production of reactive oxygen species (ROS) that are generated during the oxidation of ethanol.[6][7] When investigating the effects of fomepizole on oxidative stress, it is crucial to consider the specific metabolic pathways active in your cellular model.
Troubleshooting Guides
Issue: Difficulty in Detecting Fomepizole-Induced CYP2E1 Inhibition
| Potential Cause | Troubleshooting Step |
| Inappropriate Substrate | Use a well-characterized, specific fluorescent or luminescent substrate for CYP2E1 (e.g., chlorzoxazone). |
| Low CYP2E1 Activity | Use a cell line with robust and inducible CYP2E1 expression (e.g., HepG2 cells induced with ethanol or pyridine). |
| Incorrect Fomepizole Concentration | Perform a dose-response experiment to determine the IC50 for CYP2E1 inhibition in your specific cellular system. |
| Assay Interference | Run appropriate controls to ensure that fomepizole is not directly quenching the fluorescent or luminescent signal. |
Issue: Inconsistent Results in JNK Pathway Activation Assays
| Potential Cause | Troubleshooting Step |
| Transient Activation | Perform a time-course experiment to capture the peak of JNK phosphorylation, as activation can be transient. |
| Low Fomepizole Concentration | Ensure the concentration of fomepizole used is sufficient to elicit a response in your cell model. |
| Cell Line Specificity | The JNK signaling pathway can be regulated differently in various cell types. Confirm that your cell line is responsive to the stimuli you are using. |
| Antibody Quality | Use validated antibodies for Western blotting or other immunoassays to ensure specificity for phosphorylated JNK. |
Quantitative Data Summary
| Parameter | Cellular Model | Value | Reference |
| Fomepizole Affinity for ADH | Human Liver | >8000 times higher than ethanol | [8] |
| Inhibition of MEOS-dependent ethanol oxidation | In vitro | >40% inhibition with 1 mM fomepizole | [9] |
Experimental Protocols
Protocol 1: Determination of Fomepizole-Induced Cytotoxicity using MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the fomepizole-containing medium to each well. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of CYP2E1 Activity using a Fluorescent Substrate
-
Cell Culture and Induction (if necessary): Culture cells (e.g., induced HepG2) in a black, clear-bottom 96-well plate until they reach confluency.
-
Fomepizole Pre-incubation: Remove the culture medium and wash the cells with warm PBS. Add medium containing various concentrations of fomepizole or a vehicle control and incubate for 1 hour.
-
Substrate Addition: Add a fluorescent CYP2E1 substrate (e.g., a resorufin-based probe) to each well at the recommended final concentration.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of substrate metabolism (slope of the linear portion of the kinetic curve). Determine the percent inhibition of CYP2E1 activity for each fomepizole concentration relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: Fomepizole's primary mechanism of action.
Caption: Fomepizole's off-target inhibition of CYP2E1.
Caption: Workflow for determining fomepizole cytotoxicity.
References
- 1. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. Fomepizole: a critical assessment of current dosing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress on mitochondria and cell membrane of cultured rat hepatocytes and perfused liver exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress induced by ethanol in rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to minimize fomepizole hydrochloride degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of fomepizole hydrochloride in long-term experimental settings. The following information is curated to address specific challenges and ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for undiluted this compound?
A1: Undiluted this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F). It is important to protect it from direct sunlight and extreme temperatures.[1]
Q2: My undiluted this compound has solidified. Is it still usable?
A2: Yes, solidification of undiluted this compound can occur at temperatures below 25°C. This physical change does not impact its efficacy, safety, or stability. To reliquefy, you can gently warm the vial by running it under warm water or holding it in your hand.[2][3][4]
Q3: How long is a diluted solution of this compound stable?
A3: When diluted in 0.9% sodium chloride (NS) or 5% dextrose (D5W), this compound solution is stable for at least 24 to 48 hours at room temperature or when refrigerated.[1][2] For long-term experiments, it is advisable to prepare fresh solutions and not to store aqueous solutions for more than one day, especially if not in a sterile, preserved formulation.
Q4: What solvents are compatible with fomepizole for experimental use?
A4: Fomepizole is soluble in water, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide. For biological experiments, it is recommended to prepare a stock solution in an organic solvent and then make further dilutions into aqueous buffers or isotonic saline immediately before use.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound should not be mixed with other medications. Chemically, it is incompatible with strong acids, strong bases, and strong oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of drug activity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the stock solution is stored at 20-25°C, protected from light. 2. Prepare Fresh Solutions: For aqueous solutions, prepare them fresh before each experiment. Avoid storing diluted aqueous solutions for more than 24 hours. 3. Check for Contamination: Visually inspect solutions for particulate matter, haziness, or discoloration. 4. pH of the Medium: Be aware that extreme pH conditions can potentially lead to degradation. If your experimental medium is highly acidic or basic, consider performing a stability check of fomepizole in that medium. |
| Precipitation in the experimental medium | Exceeding the solubility of fomepizole in the chosen solvent or buffer. | 1. Consult Solubility Data: Fomepizole has good solubility in water and common organic solvents. However, solubility can be affected by the pH and composition of the buffer. 2. Adjust Concentration: Try lowering the concentration of fomepizole in your working solution. 3. Use a Co-solvent: If necessary, and compatible with your experimental setup, a small percentage of a co-solvent like DMSO or ethanol can be used to maintain solubility. |
| Discoloration of the fomepizole solution | Potential oxidation or photodegradation. | 1. Protect from Light: Store stock and working solutions in amber vials or protect them from light by wrapping the container in aluminum foil. 2. Use Inert Gas: For long-term storage of stock solutions in organic solvents, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation. |
Data Summary: Stability of Diluted this compound
| Diluent | Concentration | Storage Condition | Stability |
| 0.9% Sodium Chloride (NS) | Not Specified | Room Temperature or Refrigerated | At least 24-48 hours[1][2] |
| 5% Dextrose (D5W) | Not Specified | Room Temperature or Refrigerated | At least 24-48 hours[1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | Recommended to not store for more than one day. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vitro Experiments:
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
-
Visualizing Potential Degradation and Experimental Workflow
Potential Degradation Pathways of Fomepizole
While specific forced degradation studies on fomepizole are not extensively published, based on the chemistry of pyrazole compounds, potential degradation pathways can be hypothesized. The following diagram illustrates these potential pathways.
Caption: A diagram illustrating the potential degradation pathways of fomepizole under various stress conditions.
Troubleshooting Workflow for Fomepizole Stability Issues
This workflow provides a logical sequence of steps to identify and resolve potential issues with fomepizole stability during your experiments.
Caption: A step-by-step workflow for troubleshooting stability-related issues with fomepizole in experimental settings.
References
Fomepizole Inhibition in Enzyme Kinetic Studies: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing fomepizole in enzyme kinetic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of fomepizole as an enzyme inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fomepizole and what is its primary mechanism of action?
A1: Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3][4] It is widely used as an antidote for methanol and ethylene glycol poisoning by preventing their metabolism into toxic byproducts.[1][5] Fomepizole has a much higher affinity for ADH than its natural substrates, such as ethanol.[1][5]
Q2: How does fomepizole inhibit alcohol dehydrogenase (ADH)?
A2: Fomepizole acts as a competitive inhibitor for several isoforms of human ADH, meaning it binds to the same active site as the substrate.[6] For other isoforms, it can act as a noncompetitive inhibitor.[6] By occupying the active site, it physically blocks the substrate from binding, thus preventing the catalytic conversion of alcohols to aldehydes.
Q3: What is the stability of fomepizole in solution for laboratory use?
A3: Fomepizole solutions, when diluted in 0.9% sodium chloride or 5% dextrose, are stable and sterile for at least 24 to 48 hours when stored at room temperature or refrigerated. It is recommended to use freshly prepared solutions for optimal results and to avoid any potential degradation that could be misinterpreted as inhibitor resistance.
Q4: Can ethanol interfere with fomepizole inhibition in my assay?
A4: Yes. Ethanol is a substrate for ADH and will compete with fomepizole for binding to the active site.[4][7] The presence of ethanol in your sample or assay buffer can lead to an apparent decrease in fomepizole's inhibitory effect. It is crucial to ensure your experimental setup is free from contaminating ethanol unless it is part of the experimental design.
Troubleshooting Guide: Overcoming Apparent Resistance to Fomepizole Inhibition
Researchers may occasionally observe lower-than-expected inhibition by fomepizole, which can be misconstrued as "resistance." In most in vitro settings, this is not true resistance at the molecular level (e.g., enzyme mutation) but rather a result of experimental conditions. This guide will help you troubleshoot these issues.
Problem 1: Fomepizole appears to have no or very low inhibitory effect.
This is a common issue that can often be resolved by systematically checking your experimental setup.
Possible Causes and Solutions:
-
Incorrect Fomepizole Concentration:
-
Solution: Double-check your calculations for preparing the fomepizole stock and working solutions. It is advisable to prepare fresh dilutions for each experiment.
-
-
Degraded Fomepizole:
-
Solution: While fomepizole is stable for a short period, prolonged storage of diluted solutions is not recommended. Prepare fresh fomepizole solutions from a solid stock for each experiment.
-
-
Incorrect Assay pH:
-
Solution: Ensure the pH of your assay buffer is optimal for both enzyme activity and fomepizole binding. The pKa of fomepizole is approximately 2.9-3.0, and its binding affinity can be influenced by pH.[8]
-
-
Presence of a Competitive Substrate:
-
Solution: Ensure your enzyme preparation and buffers are free from contaminating substrates like ethanol. If the substrate is necessary for the reaction, be aware of its competitive effect on fomepizole binding.
-
-
Inactive Enzyme:
-
Solution: Confirm the activity of your alcohol dehydrogenase enzyme preparation with a positive control reaction (without inhibitor) before starting your inhibition studies.
-
Problem 2: Inhibition by fomepizole is inconsistent or not reproducible.
Variability between experiments is a frequent challenge in enzyme kinetics.
Possible Causes and Solutions:
-
Pipetting Errors:
-
Solution: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents (enzyme, substrate, and inhibitor).
-
-
Fluctuations in Temperature:
-
Solution: Maintain a constant and optimal temperature throughout the assay. Enzyme activity is highly sensitive to temperature changes.
-
-
Substrate or Cofactor Degradation:
-
Solution: Prepare fresh substrate and cofactor (e.g., NAD+) solutions for each experiment, as their degradation can lead to variable enzyme activity.
-
Problem 3: The inhibitory effect of fomepizole is less than expected for a specific ADH isoform.
Different isoforms of alcohol dehydrogenase can exhibit varying sensitivities to fomepizole.
Possible Causes and Solutions:
-
Differential Isoform Sensitivity:
-
Solution: Be aware that human ADH isoforms have different inhibition constants (Ki) for fomepizole. Fomepizole is a competitive inhibitor for ADH1A, ADH1B1, ADH1B2, ADH1C1, and ADH1C2, but a noncompetitive inhibitor for ADH1B3, ADH2, and ADH4, with Ki values spanning a wide range.[6] Refer to the table below for known kinetic parameters.
-
-
Enzyme Source and Purity:
-
Solution: The source and purity of your enzyme can influence its kinetic properties. If you are using a commercially available enzyme, check the manufacturer's specifications. If you are using a purified enzyme, verify its identity and purity.
-
Quantitative Data Summary
The inhibitory effect of fomepizole on different human alcohol dehydrogenase isoforms varies significantly. The following table summarizes the known inhibition constants (Ki) and the mode of inhibition.
| ADH Isoform | Mode of Inhibition | Slope Inhibition Constant (Kis) (µM) | Intercept Inhibition Constant (Kii) (µM) |
| ADH1A | Competitive | 0.062 - 960 (range for family) | - |
| ADH1B1 | Competitive | 0.062 - 960 (range for family) | - |
| ADH1B2 | Competitive | 0.062 - 960 (range for family) | - |
| ADH1B3 | Noncompetitive | 0.062 - 960 (range for family) | 33 - 3000 (range for family) |
| ADH1C1 | Competitive | 0.062 - 960 (range for family) | - |
| ADH1C2 | Competitive | 0.062 - 960 (range for family) | - |
| ADH2 | Noncompetitive | 0.062 - 960 (range for family) | 33 - 3000 (range for family) |
| ADH4 | Noncompetitive | 0.062 - 960 (range for family) | 33 - 3000 (range for family) |
| Data is based on a study by the ResearchGate, which reported a range of inhibition constants for the entire ADH family.[6] Specific values for each isoform were not detailed in the available abstract. |
Experimental Protocols
Protocol 1: Determining the Inhibition Constant (Ki) of Fomepizole for Alcohol Dehydrogenase
This protocol outlines the steps to determine the Ki of fomepizole for a specific ADH isoform.
Materials:
-
Purified alcohol dehydrogenase (ADH) enzyme
-
Fomepizole
-
Substrate (e.g., ethanol)
-
Cofactor (e.g., NAD+)
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm (for NADH production)
-
96-well UV-transparent microplate
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of fomepizole in the assay buffer.
-
Prepare a series of dilutions of fomepizole in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a series of dilutions of the substrate in the assay buffer.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare a working solution of ADH in the assay buffer on ice.
-
-
Set up the Assay:
-
In a 96-well plate, set up reactions with varying concentrations of the substrate and a fixed concentration of fomepizole. Include a set of reactions without fomepizole as a control.
-
Each reaction should contain the assay buffer, NAD+, substrate, and fomepizole (or buffer for the control).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the ADH enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. For noncompetitive inhibition, they will intersect on the x-axis.
-
Determine the apparent Km and Vmax values in the presence and absence of the inhibitor.
-
Calculate the Ki using the appropriate equation for the determined mode of inhibition.
-
Visualizations
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 5. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
Adjusting fomepizole hydrochloride dosage for different animal species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of fomepizole hydrochloride in various animal species. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fomepizole?
Fomepizole is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1][2][3][4] ADH is the primary enzyme responsible for the metabolism of toxic alcohols like ethylene glycol and methanol into their toxic metabolites.[1][2][3][4][5] By competitively binding to ADH, fomepizole prevents the formation of these harmful metabolites, allowing the parent compound to be excreted from the body, thus preventing the associated metabolic acidosis and organ damage.[1][6]
Q2: Why are the recommended dosages of fomepizole different for dogs and cats?
The significant difference in fomepizole dosage between dogs and cats is attributed to variations in the kinetics of their respective alcohol dehydrogenase (ADH) enzymes. Feline ADH has a lower affinity for fomepizole compared to canine ADH.[7] Consequently, a much higher dose is required in cats to achieve effective inhibition of ADH and prevent the rapid metabolism of toxins like ethylene glycol.[6][8][9]
Q3: What are the clinical signs of toxicity that I should monitor for after administering fomepizole?
While generally considered safe, high doses of fomepizole can lead to adverse effects. In cats, sedation is an expected side effect of the high therapeutic dose required.[6] Other reported adverse effects in various species, including humans, which may be relevant for animal studies, include central nervous system depression (drowsiness, dizziness), headache, nausea, and a bad or metallic taste. At very high doses (3-6 times the recommended human dose), nausea, dizziness, and vertigo have been observed.[10] Local venous irritation and phlebosclerosis can occur if the drug is administered too rapidly or undiluted intravenously.[11]
Q4: What is the recommended vehicle for intravenous administration of fomepizole?
For intravenous administration, fomepizole should be diluted in a suitable sterile solution. Commonly recommended diluents are 0.9% Sodium Chloride Injection or Dextrose 5% Injection.[12][13] The diluted solution should be mixed well before administration.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in cats. | Delayed administration. Fomepizole is most effective in cats when given within 3 hours of ethylene glycol ingestion.[6] | Ensure prompt administration of the correct high-dose feline protocol. If more than 3-4 hours have passed, the prognosis is poor, and alternative or supportive treatments should be considered.[6] |
| Precipitation of fomepizole solution. | Fomepizole can solidify at temperatures below 25°C (77°F).[5][11][12][13] | Gently warm the vial by running it under warm water or holding it in your hand to re-liquefy the solution. This does not affect the drug's efficacy or stability.[11][12][13] |
| Animal shows signs of CNS depression. | This is an expected side effect in cats due to the high dosage.[6] In other species, it could indicate an overdose. | For cats, monitor the animal closely. For other species, review the dosage calculation and consider reducing the dose in subsequent experiments if the depression is severe. |
| Local vein irritation at the injection site. | The drug was likely administered too quickly or in a concentrated form. | Administer the diluted fomepizole solution as a slow intravenous infusion over 30 minutes.[4][5][12][13] |
Quantitative Data Summary
Table 1: Recommended Fomepizole Dosages for Ethylene Glycol Poisoning
| Species | Loading Dose | Maintenance Dose | Reference(s) |
| Dog | 20 mg/kg IV | 15 mg/kg IV at 12 and 24 hours, then 5 mg/kg IV at 36 hours | [9] |
| Cat | 125 mg/kg IV | 31.25 mg/kg IV at 12, 24, and 36 hours | [6][8][9] |
| Rat | 10-15 mg/kg IP or PO | 10 mg/kg every 12 hours (in a multiple-dose study) | [14][15] |
| Monkey | 15-20 mg/kg (inhibited methanol oxidation) | Not specified in the context of a full treatment regimen. | [16] |
Table 2: Comparative Pharmacokinetic and Toxicity Data
| Species | Volume of Distribution (Vd) | Elimination | Oral LD50 | IV LD50 | Reference(s) |
| Human | 0.6 - 1.02 L/kg | Primarily hepatic metabolism | Not applicable | Not applicable | [2][5][17] |
| Dog | Not specified | Metabolism by ADH | Not specified | Not specified | [7] |
| Monkey | Not specified | Not specified | Not specified | Not specified | [7][16] |
| Rat | Not specified | Not specified | 0.54 - 1.4 g/kg | 0.32 g/kg | [18] |
| Mouse | Not specified | Not specified | 0.54 - 1.3 g/kg | 0.32 g/kg | [18] |
Experimental Protocols
Protocol 1: Intravenous Administration of Fomepizole in Dogs
-
Dosage Calculation: Calculate the required volume of fomepizole based on the animal's body weight and the recommended dosage (see Table 1).
-
Dilution: Using a sterile syringe, draw up the calculated volume of fomepizole. Inject the fomepizole into a bag of at least 100 mL of sterile 0.9% Sodium Chloride Injection or Dextrose 5% Injection.[12][13] Mix the solution thoroughly.
-
Administration: Administer the diluted solution as a slow intravenous infusion over 30 minutes.[4][5][12][13]
-
Monitoring: Monitor the animal for any adverse reactions, including local vein irritation, and clinical signs of efficacy (e.g., resolution of metabolic acidosis). Key parameters to monitor include blood gases, pH, electrolytes, BUN, creatinine, and urinalysis.[12]
Protocol 2: High-Dose Intravenous Administration of Fomepizole in Cats
-
Dosage Calculation: Accurately weigh the cat and calculate the high-dose regimen as indicated in Table 1.
-
Dilution: Following the same procedure as for dogs, dilute the calculated dose in a suitable volume of sterile intravenous fluid.
-
Administration: Administer the diluted solution as a slow intravenous infusion over 30 minutes.
-
Monitoring: Closely monitor for the expected sedative effects.[6] Also, monitor vital signs and the same biochemical parameters as for dogs to assess treatment efficacy.
Protocol 3: Intraperitoneal or Oral Administration in Rats (for research purposes)
-
Dosage Calculation: Calculate the required dose based on the rat's body weight (see Table 1).[14][15]
-
Preparation for IP injection: Dilute the fomepizole in sterile saline to a suitable concentration for intraperitoneal injection.
-
Preparation for Oral Gavage: Dilute the fomepizole in water for administration by oral gavage.[15]
-
Administration: Administer the prepared solution via the chosen route.
-
Monitoring: Monitor for any signs of distress or adverse effects. For efficacy studies, monitor relevant biomarkers such as blood gas analysis to assess the prevention of metabolic acidosis.[14]
Visualizations
Caption: Mechanism of Fomepizole Action.
Caption: General Experimental Workflow.
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Fomepizole Injection [dailymed.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. tga.gov.au [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Ethylene Glycol Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Fomepizole: Package Insert / Prescribing Information [drugs.com]
- 11. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. globalrph.com [globalrph.com]
- 14. Acid-base balance in acute ethylene glycol poisoning in rats treated with fomepizole | Journal of Medical Science [jms.ump.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterimaxinc.com [sterimaxinc.com]
Technical Support Center: Fomepizole Hydrochloride and Biochemical Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential interference of fomepizole hydrochloride in common biochemical assays. The following information is designed to help you troubleshoot unexpected results and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with biochemical assays?
Fomepizole, chemically known as 4-methylpyrazole, is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1] It is primarily used as an antidote for ethylene glycol and methanol poisoning.[1] While its therapeutic action is well-understood, its direct impact on various in vitro diagnostic assays is not extensively documented.
Potential interference in biochemical assays can occur through two primary mechanisms:
-
Physiological (In Vivo) Effects: Administration of fomepizole can cause real changes in the body's biochemistry. For instance, transient elevations in liver transaminases have been observed in some patients receiving fomepizole.[2][3]
-
Analytical (In Vitro) Interference: Fomepizole present in a patient sample (e.g., serum or plasma) may directly interact with the chemical or enzymatic components of a laboratory test, leading to falsely high or low results.[4][5][6] This can happen through:
-
Spectral Interference: The drug or its metabolites may absorb light at the same wavelength used for measurement in photometric assays.
-
Chemical Interference: The drug may react with assay reagents. For example, compounds with reducing properties can interfere with Trinder-based assays, which rely on a peroxidase-catalyzed colorimetric reaction.[7][8]
-
Enzymatic Interference: Fomepizole could potentially inhibit or activate reagent enzymes other than its intended target (ADH).
-
Q2: Are there any specific biochemical assays known to be affected by fomepizole?
Direct, systematic studies on fomepizole's interference with a broad range of biochemical assays are limited in published literature. However, based on its chemical structure (a pyrazole derivative) and observations from clinical use, researchers should be cautious with the following:
-
Liver Function Tests (LFTs): Transient elevations in serum transaminases (ALT and AST) have been noted in individuals receiving fomepizole.[2][3] It is important to determine if this is a physiological effect or an analytical interference.
-
Lipid Panels: Some studies in healthy volunteers have reported increased serum triglycerides and cholesterol, although a similar effect was also seen in placebo groups for triglycerides, making the finding inconclusive.[9]
-
Enzymatic Assays: As an enzyme inhibitor, fomepizole could theoretically interact with reagent enzymes in various assays, particularly if they share structural similarities with ADH or if the assay conditions are favorable for non-specific binding.
Q3: My experimental results are unexpected in samples containing fomepizole. How can I determine if it's due to interference?
If you suspect interference, a systematic approach is necessary to confirm it. The troubleshooting guide below outlines a stepwise process to identify and characterize potential analytical interference. The key is to differentiate a true biological effect from an artifact of the assay.[10]
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results in a Biochemical Assay
This guide provides a logical workflow to investigate whether fomepizole is the source of analytical interference.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fomepizole should not be used more liberally in paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fomepizole for Acetaminophen Toxicity: A Novel Use for a Classic Antidote EMRA [emra.org]
- 4. Drug interferences with clinical laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
- 7. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of fomepizole hydrochloride in oral gavage studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fomepizole hydrochloride in oral gavage studies. Our aim is to help you navigate common challenges and improve the bioavailability and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from fomepizole free base?
Fomepizole is a competitive inhibitor of the enzyme alcohol dehydrogenase.[1][2] It is used as an antidote for methanol and ethylene glycol poisoning.[1][2] this compound is the salt form of fomepizole, created by reacting the basic fomepizole molecule with hydrochloric acid. This is often done to improve the solubility and stability of a drug. While fomepizole itself is water-soluble, the hydrochloride salt is expected to have high aqueous solubility as well.[3]
Q2: Is the oral bioavailability of this compound expected to be different from fomepizole free base?
Q3: What are the key physicochemical properties of fomepizole?
Fomepizole is a clear to yellow liquid at room temperature and may solidify at temperatures below 25°C (77°F); this solidification does not impact its efficacy or stability.[1][5] It is soluble in water and very soluble in ethanol, diethyl ether, and chloroform.[1] One source indicates the water solubility of fomepizole is 559.0 mg/mL.[3] Another states its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6]
Physicochemical Properties of Fomepizole
| Property | Value | Reference |
| Molecular Formula | C4H6N2 | [7] |
| Molecular Weight | 82.10 g/mol | [7] |
| Appearance | Clear to yellow liquid, may solidify below 25°C | [1][5] |
| Melting Point | 15.5-18.5°C | [7] |
| Boiling Point | 204-205°C at 730 mmHg | [7] |
| Solubility | Water, alcohol | [7] |
| UV max | 220 nm (in 95% ethanol), 226 nm (in 6N HCl) | [7] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your oral gavage studies with this compound.
Issue 1: Low or Variable Oral Bioavailability
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in the Dosing Vehicle: The hydrochloride salt may have different solubility characteristics than the free base, especially in non-aqueous or mixed-vehicle systems. | Solution: 1. Confirm Solubility: Determine the solubility of this compound in your chosen vehicle at the intended concentration and storage temperature. 2. Vehicle Selection: If solubility is an issue, consider using a different vehicle. Simple aqueous vehicles like water or saline are good starting points due to the expected high water solubility of the hydrochloride salt. 3. pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your vehicle maintains the drug in a soluble state. For weakly basic drugs, a lower pH generally favors solubility.[8] |
| Instability of the Formulation: this compound may degrade in certain vehicles over time. | Solution: 1. Stability Study: Conduct a short-term stability study of your formulation under the planned storage and experimental conditions. 2. Fresh Formulations: Prepare fresh dosing solutions for each experiment to minimize the risk of degradation.[9] |
| Improper Gavage Technique: Incorrect oral gavage technique can lead to inaccurate dosing, aspiration, or stress in the animals, all of which can affect bioavailability. | Solution: 1. Proper Training: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.[10] 2. Correct Equipment: Use the appropriate gavage needle size for the animal.[10] 3. Observe Animals: Monitor animals for any signs of distress after dosing. |
| Interaction with Excipients: Some excipients can interact with hydrochloride salts, leading to disproportionation (conversion of the salt to the free base), which may have lower solubility.[11][12] | Solution: 1. Excipient Compatibility: If using excipients, ensure they are compatible with hydrochloride salts. Avoid strongly basic excipients that could raise the microenvironmental pH and cause precipitation of the free base.[11][12] 2. Simple Formulations: Start with the simplest formulation possible (e.g., drug dissolved in water or saline) before adding excipients. |
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution: The drug may not be fully dissolving in the chosen vehicle, leading to a suspension rather than a solution. | Solution: 1. Sonication/Vortexing: Use sonication or vortexing to aid dissolution. 2. Gentle Warming: If the drug is heat-stable, gentle warming can increase the rate of dissolution. Remember that fomepizole can solidify at room temperature, so warming the vehicle slightly may be beneficial.[5] 3. Solubility Check: Re-evaluate the solubility of this compound in the vehicle at the target concentration. |
| Precipitation Over Time: The drug may initially dissolve but then precipitate out of solution upon standing. | Solution: 1. Use of Co-solvents: Consider the addition of a co-solvent like propylene glycol or glycerin to improve and maintain solubility. 2. pH Control: Use a suitable buffer system to maintain a pH that ensures the drug remains in its soluble, ionized form.[13] |
Issue 3: Animal Discomfort or Adverse Reactions
| Possible Cause | Troubleshooting Step |
| Unpleasant Taste: Fomepizole is known to have an unpleasant taste, which can cause stress to the animals. | Solution: 1. Flavoring Agents: For voluntary oral administration, consider the use of sweeteners or flavoring agents if they do not interfere with the experimental outcomes. 2. Rapid Administration: For gavage, ensure the procedure is performed swiftly and accurately to minimize the time the animal is exposed to the taste. |
| Irritation from the Formulation: The formulation itself, particularly if it has a very low or high pH, could cause gastrointestinal irritation. | Solution: 1. pH-Neutral Formulations: Whenever possible, aim for a formulation with a pH closer to neutral to minimize the risk of irritation. 2. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation components themselves. |
Experimental Protocols
Protocol 1: Preparation and Solubility Assessment of a this compound Oral Dosing Solution
-
Objective: To prepare a clear, stable solution of this compound for oral gavage and to confirm its solubility in the chosen vehicle.
-
Materials:
-
This compound powder
-
Selected vehicle (e.g., sterile water for injection, 0.9% saline, or a buffered solution)
-
Calibrated balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
pH meter
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle to achieve the target concentration.
-
Add the vehicle to a volumetric flask.
-
While stirring, slowly add the weighed this compound powder to the vehicle.
-
Continue stirring until the powder is completely dissolved. If needed, use a vortex mixer or sonicator to aid dissolution.
-
Visually inspect the solution for any undissolved particles. It should be clear and free of particulates.
-
Measure and record the pH of the final solution.
-
Solubility Assessment: To confirm solubility, prepare a saturated solution by adding an excess amount of this compound to a known volume of the vehicle. Stir for a sufficient time (e.g., 24 hours) to ensure equilibrium. Filter the solution and analyze the filtrate for fomepizole concentration using a validated analytical method (e.g., HPLC-UV).
-
Stability Assessment: Store the prepared dosing solution under the intended storage conditions (e.g., room temperature, refrigerated) and visually inspect for any signs of precipitation or color change at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Protocol 2: In Vivo Oral Gavage Study in Rats
-
Objective: To administer a defined dose of this compound to rats via oral gavage and collect plasma samples for pharmacokinetic analysis.
-
Materials:
-
Prepared and validated this compound dosing solution
-
Appropriately sized rats (e.g., Sprague-Dawley)
-
Animal balance
-
Oral gavage needles (e.g., 16-18 gauge, flexible or curved with a ball tip)
-
Syringes
-
Blood collection supplies (e.g., tubes with anticoagulant, capillaries)
-
Centrifuge
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Weigh each animal immediately before dosing to calculate the exact volume of the dosing solution to be administered. The maximum recommended dosing volume for rats is 10-20 ml/kg.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark the needle.
-
Fill a syringe with the calculated volume of the dosing solution and attach the gavage needle.
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the hard palate into the esophagus to the predetermined mark. Do not force the needle.
-
Administer the dose slowly and smoothly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein, saphenous vein).
-
Process the blood samples to obtain plasma (e.g., by centrifugation) and store the plasma frozen (e.g., at -80°C) until bioanalysis.
-
Bioanalysis: Analyze the plasma samples for fomepizole concentration using a validated bioanalytical method.
-
Visualizations
Caption: Workflow for Oral Gavage Studies of this compound.
Caption: Troubleshooting Logic for Low Oral Bioavailability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 3. ijisrt.com [ijisrt.com]
- 4. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fomepizole [drugfuture.com]
- 8. ovid.com [ovid.com]
- 9. globalrph.com [globalrph.com]
- 10. drugs.com [drugs.com]
- 11. pharxmonconsulting.com [pharxmonconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. ipsf.org [ipsf.org]
Technical Support Center: Cell Viability Assays in the Presence of High Concentrations of Fomepizole Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays in the presence of high concentrations of fomepizole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is fomepizole and how does it work?
Fomepizole, also known as 4-methylpyrazole, is a competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1] ADH is a key enzyme in the metabolism of substances like ethylene glycol and methanol, converting them into toxic metabolites.[1][2] By inhibiting ADH, fomepizole slows down the production of these harmful metabolites, allowing the body to process and excrete them, thus preventing organ damage.[1] It is a medication used to treat methanol and ethylene glycol poisoning.[1]
Q2: Can fomepizole interfere with common cell viability assays?
Yes, fomepizole has the potential to interfere with cell viability assays, particularly those that rely on cellular metabolism. Since fomepizole inhibits a key metabolic enzyme (ADH), it could alter the metabolic state of cells in culture, which may lead to inaccurate readings in assays that measure metabolic activity as a proxy for cell viability. For example, assays relying on the reduction of tetrazolium salts (MTT, MTS, XTT) or resazurin could be affected.
Q3: Are there alternative cell viability assays that are less likely to be affected by fomepizole?
Assays that do not directly measure metabolic activity are recommended. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a key indicator of cell viability.[3][4] They are generally considered more sensitive than colorimetric assays.[4]
-
Protease viability marker assays: These assays measure the activity of cellular proteases, which is lost when cells die.[4]
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.[4] Viable cells with intact membranes exclude the dye, while non-viable cells take it up.[4]
-
DNA content assays (e.g., CyQUANT®): These assays measure the total DNA content as an indicator of cell number.
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with high concentrations of fomepizole.
| Problem | Potential Cause | Recommended Solution |
| High background signal | Compound Interference: Fomepizole may directly react with the assay reagent. | Run a cell-free control with fomepizole and the assay reagent to check for direct interaction.[5] |
| Media Components: Phenol red in the culture media can interfere with absorbance readings. | Use phenol red-free media for the assay.[5] | |
| Reagent Contamination: Bacterial or chemical contamination of assay reagents. | Use sterile techniques and fresh reagents.[5] | |
| Inconsistent or erratic readings | Edge Effects: Evaporation and temperature fluctuations in the outer wells of a microplate. | Avoid using the outer wells for experimental samples. Fill them with sterile media or water.[5] |
| Temperature Gradients: Uneven temperature across the plate during incubation. | Equilibrate the plate and reagents to room temperature before use.[5] | |
| Pipetting Errors: Inaccurate liquid handling. | Ensure pipettes are calibrated and use proper pipetting techniques.[6] | |
| Unexpectedly low cell viability | Fomepizole Cytotoxicity: High concentrations of fomepizole may be toxic to the specific cell line being used. | Perform a dose-response experiment to determine the cytotoxic threshold of fomepizole for your cells. |
| Metabolic Inhibition: Fomepizole's inhibition of ADH may be impacting overall cellular metabolism, leading to a decrease in the signal of metabolic-based assays, which may not necessarily reflect cell death. | Use an alternative, non-metabolic assay to confirm the results (e.g., ATP-based or dye exclusion assays). | |
| Unexpectedly high cell viability | Direct Reduction of Assay Reagent: Fomepizole or its metabolites may directly reduce the assay substrate (e.g., MTT, resazurin), leading to a false positive signal. | Run cell-free controls with various concentrations of fomepizole to quantify its direct reductive potential.[7] |
Experimental Protocols
Below are detailed protocols for common cell viability assays, with specific considerations for experiments involving fomepizole.
MTT Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[9]
Considerations with Fomepizole:
-
Include a "fomepizole only" (no cells) control to check for direct reduction of MTT by fomepizole.
-
Visually inspect wells for formazan crystal formation before adding the solubilizing agent.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, indicating the presence of metabolically active cells.[3]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal.
-
Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Considerations with Fomepizole:
-
This assay is generally less susceptible to interference from compounds that affect reductase activity.
-
Include a "fomepizole only" control to ensure it does not affect the luciferase enzyme activity.
Visualizations
Experimental Workflow
Caption: General workflow for assessing cell viability with fomepizole.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected assay results.
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. mdpi.com [mdpi.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing pH in Media Containing Fomepizole Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are using fomepizole hydrochloride in their experiments and encountering challenges with media pH stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it change my media's pH?
A1: Fomepizole, also known as 4-methylpyrazole, is a competitive inhibitor of the enzyme alcohol dehydrogenase.[1][2][3] It is often used in research and as an antidote for methanol and ethylene glycol poisoning.[3][4] The hydrochloride form is a salt created with hydrochloric acid. When dissolved in your cell culture medium, it can release hydrogen ions (H+), causing the pH of the medium to decrease (become more acidic).
Q2: My media turned yellow after adding this compound. What does this mean?
A2: Most cell culture media contain a pH indicator called phenol red. This indicator is red at a physiological pH of ~7.4, turns orange and then yellow as the pH becomes more acidic, and turns pink or purple if the pH becomes more alkaline.[5] A yellow color indicates that the addition of this compound has made your media too acidic for most cell lines.
Q3: What is the ideal pH range for most mammalian cell cultures?
A3: Most mammalian cells thrive in a narrow pH range, typically between 7.2 and 7.4.[6][7] Deviations from this range can induce metabolic stress, slow cell growth, and even lead to cell death.[7]
Q4: Can I just use sodium bicarbonate to re-adjust the pH?
A4: While sodium bicarbonate is the primary buffering system in most cell culture media, its effectiveness is dependent on a controlled CO2 environment, typically 5-10% in an incubator.[7][8][9] Adding more sodium bicarbonate alone may not be sufficient to counteract the acidity from this compound and can alter the osmolarity of your media. For more robust pH control, especially when working outside a CO2 incubator, adding a secondary buffer like HEPES is recommended.[6][10]
Q5: What is HEPES and how can it help?
A5: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic buffering agent that is effective at maintaining physiological pH in the range of 6.8 to 8.2.[6][11] Unlike the bicarbonate system, HEPES is independent of CO2 levels.[12] Adding HEPES to your media at a final concentration of 10-25 mM provides additional buffering capacity to resist pH shifts caused by acidic additives like this compound.[6][8][10]
Q6: Are there any risks associated with using HEPES?
A6: While generally safe, high concentrations of HEPES can be toxic to some cell lines.[6][12] It is important to determine the optimal, non-toxic concentration for your specific cell type. The recommended starting concentration is typically between 10 mM and 25 mM.[10][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid pH drop (media turns yellow) after adding fomepizole HCl. | This compound is acidic and has overwhelmed the media's bicarbonate buffering system. | 1. Use HEPES-buffered media: Supplement your standard medium with 10-25 mM HEPES to increase its buffering capacity.[6][8][10] 2. Pre-adjust pH: Prepare a concentrated stock of fomepizole HCl, adjust its pH to ~7.4 with sterile 1N NaOH, and then add it to your media.[5][13] 3. Titrate carefully: After adding fomepizole HCl to the full volume of media, slowly add sterile 1N NaOH dropwise while monitoring the pH with a calibrated and sterile pH meter until it reaches the desired level (e.g., 7.2-7.4).[13][14] |
| Cells are not adhering or growing properly after treatment. | The pH of the media may have shifted outside the optimal range, causing cellular stress.[7] | 1. Monitor pH regularly: Check the pH of your culture medium at the start of the experiment and at regular intervals.[15] 2. Confirm optimal pH: Ensure the final pH of your fomepizole-containing medium is within the 7.2-7.4 range before adding it to cells.[6] 3. Cell line sensitivity: Some cell lines are more sensitive to pH changes. Consider adapting cells sequentially to the new medium conditions.[8] |
| Inconsistent experimental results. | Fluctuations in pH can alter cellular processes, including metabolism and signaling pathways, leading to variability.[11][16][17] | 1. Standardize media preparation: Use a consistent and validated protocol for preparing your fomepizole HCl-containing media, including pH adjustment and buffering. 2. Use a robust buffer: Employ a combination of bicarbonate and HEPES to ensure stable pH throughout the experiment, especially for long-term studies.[15] 3. Equilibrate media: Before adding to cells, ensure the prepared media is equilibrated to the correct temperature and CO2 level in the incubator.[18] |
Buffering System Comparison
| Buffer System | Optimal pH Range | CO2 Dependence | Typical Concentration | Key Advantages | Key Disadvantages |
| Sodium Bicarbonate | 6.2 - 7.6 (in 5-10% CO2) | Highly Dependent | 2.0 - 3.7 g/L | Nutritional benefits; mimics physiological conditions. | Weak buffering outside a CO2 incubator; pH can rise quickly in ambient air.[9] |
| HEPES | 6.8 - 8.2 | Independent | 10 - 25 mM | Strong buffering capacity at physiological pH; stable outside a CO2 incubator.[6][10] | Can be cytotoxic at high concentrations for some cell lines.[6][12] |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound with a neutralized pH, which can then be diluted into your final cell culture medium.
Materials:
-
This compound powder (CAS No: 56010-88-9)[19]
-
Sterile cell culture grade water or PBS
-
Sterile 1N Sodium Hydroxide (NaOH)
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
-
Sterile conical tubes
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and dissolve it in a minimal volume of sterile water or PBS to create a concentrated stock (e.g., 100 mM).
-
Allow the powder to dissolve completely.
-
Using a calibrated pH meter with a sterile electrode, measure the pH of the stock solution. It will be acidic.
-
Slowly add sterile 1N NaOH drop-by-drop to the solution while gently stirring. Monitor the pH reading continuously.
-
Continue adding NaOH until the pH reaches your desired setpoint (e.g., 7.4). Be careful not to overshoot the target pH.
-
Once the target pH is stable, bring the solution to the final desired stock volume with sterile water or PBS.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the neutralized stock solution in aliquots at -20°C.
Protocol 2: Preparing Final Media with Fomepizole HCl and HEPES
This protocol details how to prepare a complete cell culture medium containing this compound with enhanced buffering capacity.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile HEPES solution (typically 1M stock)
-
Neutralized this compound stock solution (from Protocol 1)
-
Fetal Bovine Serum (FBS) and other required supplements (e.g., antibiotics)
-
Sterile serological pipettes and tubes
Methodology:
-
Start with the required volume of your basal cell culture medium.
-
Add HEPES from a 1M stock solution to achieve a final concentration of 10-25 mM. For example, add 10 mL of 1M HEPES to 990 mL of media for a final concentration of 10 mM.
-
Add the required volume of your pH-adjusted this compound stock solution to reach your final experimental concentration.
-
Add FBS and any other supplements (e.g., Penicillin-Streptomycin, L-glutamine) to their final desired concentrations.
-
If preparing the media from powder, ensure the pH is adjusted correctly after all components are added. It's common to adjust the pH to 0.2-0.3 units below the final target, as filtration can slightly raise it.[20][21]
-
The complete medium is now ready for use. Before adding to cells, warm the medium to 37°C and allow it to equilibrate in a CO2 incubator for at least 30 minutes.[18]
Visualizations
Caption: Workflow for managing pH when adding fomepizole HCl to media.
Caption: Impact of pH changes on cellular signaling pathways.
References
- 1. Fomepizole [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fomepizole - Wikipedia [en.wikipedia.org]
- 4. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. purmabiologics.com [purmabiologics.com]
- 8. adl.usm.my [adl.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 11. scientificbio.com [scientificbio.com]
- 12. What are the precautions in Cell Culture research? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 56010-88-9 CAS MSDS (4-METHYLPYRAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. andrewduffmep.org.uk [andrewduffmep.org.uk]
- 21. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative In-Vitro Efficacy Analysis of Fomepizole Hydrochloride and Other Alcohol Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of the efficacy of fomepizole hydrochloride against other known inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol, methanol, and ethylene glycol. The data presented is compiled from various in-vitro studies to aid researchers in evaluating ADH inhibitors for therapeutic and research applications.
Mechanism of Action: A Competitive Landscape
Alcohol dehydrogenase catalyzes the oxidation of alcohols to their corresponding aldehydes. Fomepizole (4-methylpyrazole) is a potent competitive inhibitor of ADH.[1] It functions by binding to the active site of the enzyme, thereby preventing the substrate (e.g., ethanol, methanol, ethylene glycol) from binding and being metabolized.[2] This competitive inhibition is the primary mechanism by which fomepizole exerts its therapeutic effect in the treatment of methanol and ethylene glycol poisoning. Other pyrazole derivatives also exhibit competitive inhibition of ADH.[3][4]
In contrast, other compounds can inhibit ADH through different mechanisms. For instance, some inhibitors may be non-competitive, binding to a site other than the active site, or may act on the enzyme's cofactors.[5] Understanding these mechanisms is crucial for the development of novel and more specific ADH inhibitors.
Quantitative Comparison of ADH Inhibitor Efficacy
The following table summarizes the in-vitro inhibitory efficacy of this compound and other selected compounds against alcohol dehydrogenase. The data, including Inhibition Constant (Ki) and half-maximal inhibitory concentration (IC50) values, have been extracted from various studies. It is important to note that experimental conditions such as enzyme source, substrate, pH, and temperature can influence these values, and direct comparisons should be made with caution.
| Inhibitor | Enzyme Source | Substrate | Inhibition Metric | Value | Reference |
| Fomepizole (4-Methylpyrazole) | Human Liver ADH | Ethanol | Ki | 0.27 µM | [4] |
| Fomepizole (4-Methylpyrazole) | Rat Liver ADH | Ethanol | Ki | 1.3 µM | [3] |
| Fomepizole (4-Methylpyrazole) | Human Hepatic Fraction | Ethylene Glycol (0.1 M) | % Residual Activity (at 1 mM) | Highly Effective Inhibitor | [6] |
| Pyrazole | Human Liver ADH | Ethanol | Ki | 2.0 µM | [4] |
| Pyrazole | Human Hepatic Fraction | Methanol (0.1 M) | % Residual Activity (at 1 mM) | 35% | [6] |
| Cimetidine | Human Hepatic Fraction | Methanol (0.1 M) | % Residual Activity (at 1 mM) | 24% | [6] |
| Cimetidine | Rat Liver S9 | Ethanol | IC50 | 122.9 x 10⁻³ mM | [5] |
| Theophylline | Human Hepatic Fraction | Methanol (0.1 M) | % Residual Activity (at 1 mM) | 68% | [6] |
| p-Butoxyphenylacetamide (BPA) | Horse Liver ADH | Ethanol | Ki | 22 µM | [5] |
| N-(p-butoxybenzyl)formamide (BBF) | Horse Liver ADH | Ethanol | Ki | 0.14 µM | [5] |
| Tramadol | Rat Liver S9 | Ethanol | IC50 | 44.7 x 10⁻³ mM | [5] |
| Alprazolam | Rat Liver S9 | Ethanol | % Inhibition (at 1.0 mM) | 11.8 ± 5.0% | [5] |
| Flunitrazepam | Rat Liver S9 | Ethanol | % Inhibition (at 0.04 mM) | 34.5 ± 7.1% | [5] |
Experimental Protocols
Spectrophotometric Assay for Alcohol Dehydrogenase Inhibition
A standard in-vitro method to determine the inhibitory activity of compounds against ADH involves a spectrophotometric assay. This method measures the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Purified alcohol dehydrogenase (e.g., from human or horse liver)
-
NAD+ solution
-
Substrate solution (e.g., ethanol, methanol)
-
Buffer solution (e.g., sodium pyrophosphate buffer, pH 8.8)
-
Test inhibitor compounds at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, NAD+ solution, and the ADH enzyme solution.
-
Inhibitor Addition: Add the test inhibitor compound at a specific concentration to the reaction mixture. For the control (uninhibited reaction), an equivalent volume of the vehicle (solvent for the inhibitor) is added.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ethanol).
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve. Ki values for competitive inhibitors can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Fomepizole: a critical assessment of current dosing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fomepizole Injection [accessdata.fda.gov]
- 3. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effect of pyrazole on ethanol metabolism in ethanol-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Validated UV-Spectrophotometric Method for the Analysis of Fomepizole Hydrochloride
Introduction
Fomepizole hydrochloride is a competitive inhibitor of alcohol dehydrogenase, utilized as an antidote in confirmed or suspected ethylene glycol or methanol poisoning. Ensuring the quality and potency of this compound in pharmaceutical formulations is critical for patient safety and therapeutic efficacy. This requires robust and validated analytical methods for its quantitative determination. This guide provides a detailed comparison of a newly validated, simple, and cost-effective Ultraviolet (UV) Spectrophotometric method against a standard High-Performance Liquid Chromatography (HPLC) method for the detection of this compound. The information presented is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.
Methodology and Experimental Protocols
Validated UV-Spectrophotometric Method
This method provides a simple, rapid, and economical approach for the routine analysis of this compound in bulk and pharmaceutical dosage forms.
Instrumentation: A double beam UV-Visible spectrophotometer was used for this analysis.
Protocol:
-
Solvent Preparation: The solvent consists of 0.1N Hydrochloric Acid (HCl).
-
Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of 0.1N HCl, sonicate to dissolve, and dilute to volume with the same solvent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: From the standard stock solution, pipette out 1 mL and transfer it into a 10 mL volumetric flask. Dilute to volume with 0.1N HCl to get a final concentration of 100 µg/mL.
-
Sample Preparation: For analysis of a pharmaceutical formulation, the contents of the formulation equivalent to 10 mg of this compound are dissolved in 0.1N HCl, filtered, and diluted to achieve a final concentration within the linear range of the method.
-
Wavelength Scanning: The prepared standard solution is scanned in the UV region (200-400 nm) against a 0.1N HCl blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: A series of dilutions are prepared from the stock solution to obtain concentrations in the range of 5-30 µg/mL. The absorbance of each solution is measured at the determined λmax. A calibration curve is then plotted of absorbance versus concentration.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration of this compound is determined using the calibration curve.
Comparative HPLC Method
HPLC is a widely used technique known for its high specificity, sensitivity, and ability to separate complex mixtures.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.
Protocol:
-
Mobile Phase Preparation: A mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile in a 70:30 v/v ratio is prepared, filtered, and degassed.
-
Standard Solution Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: The pharmaceutical formulation is processed to extract this compound and diluted with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions: The analysis is performed at a flow rate of 1.0 mL/min with the column temperature maintained at ambient conditions. The detection wavelength is set based on the UV spectrum of this compound.
-
Injection and Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph.
-
Quantification: The peak area of this compound in the sample chromatogram is compared with the peak area of the standard to calculate the concentration.
Performance Data Comparison
The performance of the newly validated UV-Spectrophotometric method was evaluated against a standard HPLC method based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below.
| Validation Parameter | Validated UV-Spectrophotometric Method | Standard HPLC Method | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | 5 - 30 | 10 - 100 | As per linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 0.55% | %RSD ≤ 2% |
| - Intermediate Precision | 1.15% | 0.75% | %RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.52 | 0.15 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.58 | 0.45 | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from common excipients | No interference from excipients and degradation products | Method should be specific |
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the new UV-Spectrophotometric analytical method.
Caption: Workflow for the validation of the UV-Spectrophotometric method.
The validated UV-Spectrophotometric method for the determination of this compound is simple, accurate, precise, and cost-effective. While the HPLC method offers higher sensitivity with lower LOD and LOQ values, the UV method meets all ICH acceptance criteria for the intended purpose of routine quality control analysis. The choice of method can be based on the specific requirements of the analysis, with the UV method being a highly suitable alternative for laboratories where simplicity and speed are priorities.
Fomepizole Hydrochloride vs. Ethanol: A Comparative Guide for ADH Inhibition in Research Models
In the realm of toxicology and metabolic research, the inhibition of alcohol dehydrogenase (ADH) is a critical intervention, particularly in models of methanol and ethylene glycol poisoning. For decades, ethanol was the traditional competitive inhibitor used in both clinical practice and research settings. However, the development of fomepizole (4-methylpyrazole) hydrochloride has provided a potent and more specific alternative. This guide offers an objective comparison of these two ADH inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their study models.
Mechanism of Action and Binding Kinetics
Both ethanol and fomepizole act as competitive inhibitors of ADH, the primary enzyme responsible for the metabolism of alcohols. They function by competing with toxic alcohols like methanol and ethylene glycol for the active site of the ADH enzyme. This inhibition prevents the conversion of these substances into their highly toxic acidic metabolites, such as formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which are responsible for severe metabolic acidosis and end-organ damage.
Fomepizole, however, exhibits a significantly higher affinity for the ADH enzyme compared to ethanol. This translates to a much lower inhibition constant (Ki), indicating that a much smaller concentration of fomepizole is required to achieve the same level of enzyme inhibition. The Ki of fomepizole for human ADH is in the micromolar range, whereas ethanol's Ki is in the millimolar range, making fomepizole approximately 8,000 times more potent as an ADH inhibitor.
Comparative Inhibition Kinetics
The following table summarizes the key kinetic parameters for fomepizole and ethanol as inhibitors of human liver ADH.
| Parameter | Fomepizole Hydrochloride | Ethanol | Reference |
| Inhibition Constant (Ki) | 0.1 µM | 800 µM | |
| Mechanism | Competitive Inhibitor | Competitive Inhibitor | |
| Therapeutic Concentration | >10 µg/mL (120 µM) | 100 mg/dL (22 mM) |
Efficacy in Preclinical Models
Studies in various animal models have consistently demonstrated the superior efficacy and safety profile of fomepizole compared to ethanol for the treatment of methanol and ethylene glycol poisoning.
In a study utilizing a monkey model of ethylene glycol poisoning, fomepizole was shown to be a potent inhibitor of ethylene glycol metabolism. A single intravenous dose of fomepizole was sufficient to inhibit the metabolism of a potentially lethal dose of ethylene glycol, highlighting its long duration of action compared to the continuous infusion required for ethanol. Furthermore, fomepizole administration did not induce the central nervous system depression commonly associated with the high doses of ethanol needed for effective ADH inhibition.
Another study in cynomolgus monkeys with methanol poisoning found that fomepizole effectively prevented the development of metabolic acidosis and ocular toxicity, the hallmarks of severe methanol intoxication. The study underscored the predictable pharmacokinetics of fomepizole, allowing for a straightforward dosing regimen without the need for frequent monitoring of blood levels, a significant drawback of ethanol therapy.
Experimental Protocols
In Vitro ADH Inhibition Assay
This protocol outlines a general method for comparing the inhibitory potential of fomepizole and ethanol on ADH activity in vitro using spectrophotometry.
Materials:
-
Purified alcohol dehydrogenase (e.g., from equine liver)
-
NAD+ (β-Nicotinamide adenine dinucleotide)
-
Ethanol (as substrate)
-
This compound
-
Ethanol (as inhibitor)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of ADH in phosphate buffer.
-
Prepare substrate solution containing ethanol and NAD+ in phosphate buffer.
-
Prepare a range of inhibitor concentrations for both fomepizole and ethanol.
-
In a cuvette, mix the ADH solution, the inhibitor solution (or buffer for control), and the substrate solution.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The rate of increase corresponds to the rate of NADH formation, which is proportional to ADH activity.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value for each compound.
-
To determine the Ki, repeat the experiment with varying substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.
In Vivo Ethylene Glycol Poisoning Model (Canine)
This protocol describes a model to compare the efficacy of fomepizole and ethanol in preventing toxicity from ethylene glycol ingestion.
Model:
-
Adult mongrel dogs
Procedure:
-
Animals are fasted overnight with free access to water.
-
A lethal dose of ethylene glycol (e.g., 6-8 mL/kg) is administered orally.
-
Animals are divided into three groups:
-
Control Group: Receives no treatment.
-
Ethanol Group: Receives a loading dose of intravenous ethanol followed by a continuous infusion to maintain a target blood ethanol concentration of 100-150 mg/dL.
-
Fomepizole Group: Receives an initial intravenous dose of fomepizole (e.g., 20 mg/kg), followed by subsequent doses at 12 and 24 hours.
-
-
Blood samples are collected at regular intervals to measure plasma ethylene glycol, glycolic acid, and blood gas parameters (to assess metabolic acidosis).
-
Urine is collected to monitor for the presence of calcium oxalate crystals.
-
Animals are monitored for clinical signs of toxicity, including CNS depression, tachypnea, and renal failure.
-
Efficacy is determined by the prevention of metabolic acidosis, reduction in plasma glycolic acid levels, and survival rate.
Visualizing Pathways and Workflows
ADH Inhibition Pathway
Caption: Competitive inhibition of ADH by fomepizole and ethanol.
Experimental Workflow for Inhibitor Comparison
Fomepizole Hydrochloride: A Comparative Guide to Dehydrogenase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Fomepizole hydrochloride, a potent competitive inhibitor of alcohol dehydrogenase (ADH), is a critical therapeutic agent in the management of methanol and ethylene glycol poisoning. Its efficacy lies in its ability to block the metabolic conversion of these toxic alcohols into their harmful acidic metabolites. This guide provides an objective comparison of fomepizole's inhibitory activity against its primary target, alcohol dehydrogenase, and explores its cross-reactivity with other dehydrogenases and enzyme systems, supported by available experimental data.
Comparative Inhibitory Activity of Fomepizole
Fomepizole exhibits a high degree of selectivity for alcohol dehydrogenase. The following table summarizes the quantitative data on the inhibitory potency of fomepizole against various enzymes.
| Enzyme Target | Substrate(s) | Organism/Tissue | Inhibition Parameter | Value |
| Alcohol Dehydrogenase (ADH) | Ethanol, Methanol, Ethylene Glycol | Human Liver | IC50 | ~ 0.1 µmol/L |
| Alcohol Dehydrogenase (ADH) | Ethanol | Monkey Liver | Ki | 7.5 µmol/L |
| Alcohol Dehydrogenase (ADH) | Methanol | Monkey Liver | Ki | 9.1 µmol/L |
| Retinol Dehydrogenase (an ADH isoenzyme) | Retinol | - | - | Potential for inhibition noted, but not clinically significant in studies.[1] |
| Microsomal Ethanol Oxidizing System (Cytochrome P-450) | Ethanol | Rat Liver Microsomes | Ki | 0.03 - 0.10 mmol/L |
Key Findings:
-
Fomepizole is a highly potent inhibitor of human liver alcohol dehydrogenase, with a 50% inhibitory concentration (IC50) in the sub-micromolar range.
-
The inhibition constant (Ki) for the inhibition of ethanol and methanol metabolism by fomepizole in monkey liver is in the low micromolar range, indicating strong binding to the enzyme.[2]
-
While there is a theoretical potential for fomepizole to inhibit retinol dehydrogenase, an isoenzyme of ADH essential for vision, clinical studies in methanol-poisoned patients with retinal toxicity have not shown this to be a significant adverse effect.[1]
-
Fomepizole has been shown to be an effective inhibitor of the microsomal ethanol oxidizing system (MEOS), which is dependent on cytochrome P-450 enzymes. The Ki values are in the millimolar range, suggesting a lower affinity compared to its primary target, ADH.
Signaling and Metabolic Pathways
The primary mechanism of action of fomepizole is the competitive inhibition of alcohol dehydrogenase, a key enzyme in the metabolism of various alcohols. In cases of methanol or ethylene glycol poisoning, this inhibition prevents the formation of toxic metabolites that lead to severe metabolic acidosis and end-organ damage.
Caption: Metabolic pathway of toxic alcohols and the inhibitory action of fomepizole.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of fomepizole on a dehydrogenase enzyme using a spectrophotometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of fomepizole for a specific dehydrogenase.
Materials:
-
Purified dehydrogenase enzyme
-
Substrate for the enzyme (e.g., ethanol for ADH)
-
Cofactor (e.g., NAD+)
-
This compound
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading in the UV range (e.g., 340 nm for NADH formation)
-
96-well microplates or cuvettes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the dehydrogenase enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of the cofactor (NAD+) in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer and create a series of dilutions to test a range of concentrations.
-
-
Enzyme Activity Assay (Control):
-
In a microplate well or cuvette, combine the assay buffer, substrate, and cofactor.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately measure the change in absorbance at 340 nm over time. The rate of increase in absorbance corresponds to the rate of NADH formation and thus the enzyme activity.
-
-
Inhibition Assay:
-
In separate wells, combine the assay buffer, substrate, cofactor, and a specific concentration of fomepizole.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the enzyme solution.
-
Measure the change in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for the control and for each fomepizole concentration.
-
IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the fomepizole concentration. The IC50 is the concentration of fomepizole that causes 50% inhibition of the enzyme activity.
-
Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the inhibition assay at multiple substrate concentrations. The data can then be analyzed using graphical methods such as a Lineweaver-Burk or Dixon plot, or by non-linear regression analysis of the Michaelis-Menten equation modified for inhibition.
-
Caption: A generalized workflow for assessing the inhibitory effect of fomepizole on dehydrogenase activity.
Conclusion
This compound is a highly specific and potent inhibitor of alcohol dehydrogenase, its primary therapeutic target. The available data suggests limited but measurable cross-reactivity with the cytochrome P-450 microsomal ethanol-oxidizing system. While the potential for inhibition of other dehydrogenases, such as retinol dehydrogenase, exists due to structural similarities, this has not been found to be of clinical significance. Further research with broad-panel dehydrogenase screening would be beneficial to fully characterize the selectivity profile of fomepizole. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
Fomepizole's Potent and Varied Inhibition of Alcohol Dehydrogenase Isozymes: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of fomepizole's interaction with various alcohol dehydrogenase (ADH) isozymes reveals significant differences in its inhibitory effects, providing crucial insights for researchers in toxicology, drug metabolism, and pharmacology. This guide synthesizes available experimental data to offer a clear comparison of fomepizole's potency against different human ADH isozymes, details the experimental protocols for assessing these interactions, and visualizes the underlying biochemical pathways and experimental workflows.
Fomepizole (4-methylpyrazole) is a cornerstone in the treatment of methanol and ethylene glycol poisoning, acting as a potent competitive inhibitor of alcohol dehydrogenase (ADH), the rate-limiting enzyme in the metabolism of these toxic alcohols.[1][2] By blocking ADH, fomepizole prevents the formation of toxic metabolites such as formic acid and glycolic acid, which are responsible for the severe metabolic acidosis and end-organ damage associated with these poisonings.[3][4] Fomepizole exhibits a significantly higher affinity for ADH than ethanol, another antidote, making it a preferred therapeutic agent in many clinical scenarios.[5]
Quantitative Analysis of Fomepizole Inhibition on ADH Isozymes
The efficacy of fomepizole is not uniform across all ADH isozymes. Human alcohol dehydrogenases are a diverse group of enzymes with distinct substrate specificities and kinetic properties. Experimental data on the inhibition of various recombinant human ADH isozymes by fomepizole (referred to as 4-methylpyrazole or 4MP in some studies) demonstrates this variability. The following table summarizes the inhibition constants (Kᵢ) and the type of inhibition observed for several key ADH isozymes.
| ADH Isozyme | Inhibition Type | Slope Inhibition Constant (Kᵢₛ) (µM) | Intercept Inhibition Constant (Kᵢᵢ) (µM) |
| Class I | |||
| ADH1A | Competitive | 0.062 | - |
| ADH1B1 | Competitive | 0.13 | - |
| ADH1B2 | Competitive | 0.087 | - |
| ADH1B3 | Noncompetitive | 960 | 3000 |
| ADH1C1 | Competitive | 0.46 | - |
| ADH1C2 | Competitive | 0.48 | - |
| Class II | |||
| ADH2 | Noncompetitive | 0.23 | 33 |
| Class IV | |||
| ADH4 | Noncompetitive | 3.1 | 110 |
Data sourced from a 2011 study on the oxidation of toxic alcohols by human ADH isozymes.[6]
The data clearly indicates that fomepizole is a potent competitive inhibitor of the Class I ADH isozymes (ADH1A, ADH1B1, ADH1B2, ADH1C1, and ADH1C2), which are primarily responsible for ethanol metabolism at low to moderate concentrations.[6] In contrast, it exhibits noncompetitive inhibition against ADH1B3, ADH2, and ADH4.[6] The significantly lower Kᵢₛ values for the Class I isozymes highlight fomepizole's high affinity and potent inhibitory action against these key enzymes in toxic alcohol metabolism.
Experimental Protocols
The determination of inhibition constants and the mode of inhibition of fomepizole on different ADH isozymes typically involves in vitro enzyme kinetic assays. A detailed protocol for such an experiment is outlined below.
In Vitro ADH Inhibition Assay Protocol
Objective: To determine the inhibition kinetics (Kᵢ and inhibition type) of fomepizole on a specific human ADH isozyme.
Materials:
-
Purified recombinant human ADH isozyme (e.g., ADH1B1, ADH1C1, etc.)
-
Fomepizole (4-methylpyrazole)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) (cofactor)
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADH isozyme in sodium phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare a series of fomepizole solutions of varying concentrations in sodium phosphate buffer.
-
Prepare a stock solution of ethanol in sodium phosphate buffer.
-
Prepare a stock solution of NAD⁺ in sodium phosphate buffer.
-
-
Assay Setup:
-
The assay is performed in a final volume of 1 mL in a cuvette.
-
The reaction mixture contains:
-
0.1 M Sodium phosphate buffer, pH 7.5
-
A fixed concentration of NAD⁺ (e.g., 0.5 mM)[6]
-
Varying concentrations of the substrate (ethanol).
-
Varying concentrations of the inhibitor (fomepizole).
-
-
Set up a series of reactions with a fixed concentration of the ADH isozyme.
-
For each inhibitor concentration (including a control with no inhibitor), perform a set of reactions with varying substrate concentrations.
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixture (buffer, NAD⁺, ethanol, and fomepizole) to the desired temperature (e.g., 25°C).[6]
-
Initiate the reaction by adding the ADH isozyme solution to the cuvette.
-
Immediately mix the contents and start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.
-
Record the initial velocity (rate of change of absorbance per minute) for each reaction.
-
-
Data Analysis:
-
Convert the rate of change of absorbance to reaction velocity (e.g., µmol/min) using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.
-
To determine the type of inhibition and the inhibition constants, generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate].
-
For competitive inhibition, the lines will intersect on the y-axis. The Kᵢ can be determined from the change in the apparent Kₘ.
-
For noncompetitive inhibition, the lines will intersect on the x-axis. The Kᵢₛ and Kᵢᵢ can be determined from the slopes and y-intercepts of the lines.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of toxic alcohols and a typical experimental workflow.
Metabolic pathway of toxic alcohols and the inhibitory action of fomepizole.
Experimental workflow for determining ADH inhibition by fomepizole.
Conclusion
This comparative analysis underscores the potent and isozyme-specific inhibitory action of fomepizole on human alcohol dehydrogenases. The provided quantitative data and detailed experimental protocol offer a valuable resource for researchers investigating the metabolism of alcohols and the development of novel therapeutic agents. The visualization of the metabolic pathway and experimental workflow further aids in comprehending the critical role of fomepizole in clinical toxicology and the methodologies used to characterize its effects. This information is vital for advancing our understanding of ADH enzymology and for the continued optimization of treatment strategies for toxic alcohol poisonings.
References
- 1. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. Alcohol Dehydrogenase (ADH) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]
- 5. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Independent Verification of Fomepizole Hydrochloride's Inhibitory Potency on Alcohol Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory constant (Ki) of fomepizole hydrochloride against human alcohol dehydrogenase (ADH), benchmarked against other known inhibitors. The information presented herein is supported by experimental data from independent studies to aid in research and drug development endeavors.
Comparative Analysis of Inhibitory Constants
Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and toxic alcohols like ethylene glycol and methanol.[1] Its high affinity for the enzyme, reported to be over 8000 times that of ethanol, underscores its efficacy as an antidote in poisonings.[2] The inhibitory constant (Ki) is a critical measure of an inhibitor's potency; a lower Ki value signifies a stronger inhibitor.
The following table summarizes the experimentally determined Ki values for fomepizole and other relevant inhibitors against various human ADH isozymes. It is crucial to consider the specific isozyme, as inhibitory potency can vary significantly.
| Inhibitor | Human ADH Isozyme | Inhibition Type | Inhibitory Constant (Ki) | Reference |
| Fomepizole (4-Methylpyrazole) | ADH1A | Competitive | 0.062 µM | [3][4] |
| ADH1B1 | Competitive | 0.1 µM | [3][4] | |
| ADH1B2 | Competitive | 0.08 µM | [3][4] | |
| ADH1C1 | Competitive | 0.13 µM | [3][4] | |
| ADH1C2 | Competitive | 0.15 µM | [3][4] | |
| σσ-ADH | Competitive | 350 µM | ||
| Ethanol | Class I (ADH1A, ADH1B, ADH1C) | Substrate/Competitive Inhibitor | 0.013 - 27 mM (Km values) | [5] |
| Pyrazole | Human Liver ADH | Competitive | Data not consistently available for specific human isozymes |
Note: The Ki for fomepizole can be influenced by the specific experimental conditions and the ADH isozyme being studied. The significant difference in the reported Ki for the σσ-ADH isozyme highlights this variability.
Experimental Protocols for Ki Determination
The determination of the inhibitory constant (Ki) for a competitive inhibitor of alcohol dehydrogenase typically involves measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods such as the Lineweaver-Burk or Dixon plots.
Principle
The enzymatic activity of ADH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of the coenzyme NAD+ to NADH during the oxidation of a substrate (e.g., ethanol).[1] The presence of a competitive inhibitor will decrease the reaction rate at a given substrate concentration.
Materials and Reagents
-
Human Alcohol Dehydrogenase (specific isozyme of interest)
-
Ethanol (substrate)
-
Nicotinamide adenine dinucleotide (NAD+), coenzyme
-
This compound or other inhibitor
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes
Step-by-Step Procedure
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the ADH enzyme in the phosphate buffer.
-
Prepare a series of ethanol solutions of varying concentrations in the phosphate buffer.
-
Prepare a stock solution of NAD+ in the phosphate buffer.
-
Prepare a series of inhibitor (e.g., fomepizole) solutions of varying concentrations in the phosphate buffer.
-
-
Enzyme Assay:
-
In a cuvette, combine the phosphate buffer, a specific concentration of ethanol, and NAD+.
-
To a separate set of cuvettes, add the same components along with a specific concentration of the inhibitor.
-
Initiate the reaction by adding the ADH enzyme solution to each cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over a set period (e.g., 3-5 minutes) to determine the initial reaction velocity (v₀).
-
-
Data Collection:
-
Repeat the assay for each combination of substrate and inhibitor concentrations. It is crucial to have a control set of reactions with no inhibitor.
-
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[Substrate] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be determined from the change in the x-intercept.
-
Dixon Plot: Plot 1/v₀ versus [Inhibitor] for different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.
-
Visualizing the Inhibition Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the alcohol dehydrogenase signaling pathway and the experimental workflow for determining the inhibitory constant.
Caption: Inhibition of the alcohol dehydrogenase (ADH) pathway by fomepizole.
Caption: Workflow for determining the inhibitory constant (Ki) of an ADH inhibitor.
References
- 1. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Fomepizole Hydrochloride Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported effects of fomepizole hydrochloride across various published studies. The focus is on the reproducibility of its therapeutic outcomes, particularly in the context of ethylene glycol and methanol poisoning. This analysis is supported by quantitative data from clinical trials and observational studies, detailed experimental protocols, and visual representations of its mechanism of action and typical study workflows.
This compound is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethylene glycol and methanol into their toxic byproducts.[1][2][3] By blocking this initial metabolic step, fomepizole effectively prevents the formation of toxic metabolites like glycolate, glyoxylate, and oxalate from ethylene glycol, and formaldehyde and formic acid from methanol.[2][3] This mechanism of action is central to its use as an antidote in poisonings with these substances.[3] This guide examines the consistency of these effects as reported in the scientific literature.
Comparative Efficacy in Ethylene Glycol and Methanol Poisoning
Published studies, including prospective clinical trials and retrospective analyses, consistently demonstrate the efficacy of fomepizole in treating ethylene glycol and methanol poisoning. The primary endpoints in these studies typically include the prevention of toxic metabolite formation, resolution of metabolic acidosis, and prevention of end-organ damage, such as renal failure and visual impairment.
Quantitative Outcomes of Fomepizole Treatment
The following tables summarize the quantitative data from key studies, providing a basis for assessing the reproducibility of fomepizole's effects.
Table 1: Efficacy of Fomepizole in Ethylene Glycol Poisoning
| Study / Cohort | Number of Patients | Key Outcomes | Quantitative Results | Citations |
| Prospective Multicenter Trial | 19 | Prevention of Renal Injury | None of the 10 patients with normal initial serum creatinine developed renal injury. In contrast, 9 patients with initially high creatinine and glycolate levels showed decreased renal function. | [4] |
| Resolution of Acidosis | In 15 patients with initial acidosis (mean serum bicarbonate 12.9 mmol/L), acid-base status normalized within hours of treatment. | [4] | ||
| Inhibition of Metabolite Formation | Plasma glycolate concentrations and urinary oxalate excretion uniformly decreased after fomepizole administration. | [4] | ||
| French Trial | 5 | Prevention of Renal Injury | Patients with ethylene glycol concentrations of 46.5 to 345 mg/dL and normal renal function treated with fomepizole alone did not develop signs of renal injury. | [2] |
| Systematic Review | 65 (EG) | Mortality | Mortality rate of 4.1% in patients treated with fomepizole for ethylene glycol poisoning. | [5] |
| Case Series | 38 | Avoidance of Hemodialysis | In a series of 38 acute poisonings without renal failure, fomepizole obviated the need for haemodialysis. | [6] |
Table 2: Efficacy of Fomepizole in Methanol Poisoning
| Study / Cohort | Number of Patients | Key Outcomes | Quantitative Results | Citations |
| Prospective Multicenter Trial | 11 | Resolution of Acidosis & Inhibition of Formate Production | In all patients, metabolic abnormalities resolved and plasma formic acid concentrations fell in response to fomepizole. | [7] |
| Preservation of Vision | Of the 7 patients with initial visual abnormalities, no surviving patient had any detectable visual deficits related to methanol poisoning at the end of the trial. | [7] | ||
| Survival | 9 out of 11 patients survived. The two deaths were due to anoxic brain injury present at enrollment. | [7] | ||
| Retrospective Study | 14 | Clinical Recovery | All patients without pre-treatment visual disturbances recovered with no sequelae. There were no deaths. | [8] |
| Avoidance of Hemodialysis | 4 patients with plasma methanol concentrations of 50 mg/dL or higher were treated without hemodialysis and recovered fully. | [8] | ||
| Systematic Review | 81 (Methanol) | Mortality | Mortality rate of 17.1% in patients treated with fomepizole for methanol poisoning. | [5] |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the methodologies employed. Below are the generalized experimental protocols from the key clinical studies cited, providing insight into the conditions under which the effects of fomepizole were observed.
Protocol for Prospective Clinical Trials of Fomepizole in Toxic Alcohol Poisoning
-
Study Design: Prospective, multicenter, open-label clinical trials without concurrent control groups.[2][4][7]
-
Patient Population: Patients presenting with a history of ethylene glycol or methanol ingestion and a plasma concentration of the respective alcohol ≥ 20 mg/dL.[4]
-
Intervention: Intravenous administration of fomepizole. A common dosing regimen is a loading dose of 15 mg/kg, followed by maintenance doses of 10 mg/kg every 12 hours.[9][10] Dosing frequency is often increased during hemodialysis.[9][10]
-
Concomitant Treatment: Hemodialysis was often performed in patients with significant metabolic acidosis, renal failure, or very high toxic alcohol concentrations.[4][7]
-
Data Collection and Analysis: Serial measurements of plasma and urine ethylene glycol or methanol, toxic metabolites (glycolate, formate), serum electrolytes, blood gases, and renal function tests.[4][7] Pharmacokinetic analysis of fomepizole and the toxic alcohols was also conducted.[9][11]
-
Primary Endpoints:
Visualizing the Science: Pathways and Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Fomepizole's mechanism of action in toxic alcohol poisoning.
Caption: Generalized workflow for a clinical trial of fomepizole.
Conclusion
The published literature demonstrates a high degree of reproducibility in the primary effects of this compound for the treatment of ethylene glycol and methanol poisoning. Across different study designs and patient populations, fomepizole consistently inhibits the formation of toxic metabolites, leading to the resolution of metabolic acidosis and the prevention of severe end-organ damage. While mortality rates can vary depending on the severity of the poisoning upon presentation, the biochemical and clinical responses to fomepizole are remarkably consistent. The provided data and protocols underscore the robust evidence base supporting the clinical use of fomepizole and offer a reliable foundation for further research and drug development in this area.
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. drugs.com [drugs.com]
- 3. Fomepizole - Wikipedia [en.wikipedia.org]
- 4. Fomepizole for the treatment of ethylene glycol poisoning. Methylpyrazole for Toxic Alcohols Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fomepizole in treatment of uncomplicated ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fomepizole for the treatment of methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of acute methanol poisoning with fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Role of fomepizole in the management of ethylene glycol toxicity - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Fomepizole and Its Analogs for Toxic Alcohol Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of fomepizole and its analogs in preclinical models for the treatment of ethylene glycol and methanol poisoning. The information is curated from various preclinical studies to aid researchers in understanding the efficacy and experimental background of these alcohol dehydrogenase (ADH) inhibitors.
Introduction to Fomepizole and its Analogs
Fomepizole (4-methylpyrazole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the initial and rate-limiting step in the metabolism of toxic alcohols like ethylene glycol and methanol.[1] By blocking this enzyme, fomepizole prevents the formation of toxic acidic metabolites, which are the primary cause of the severe metabolic acidosis and end-organ damage seen in these poisonings.[1] Its analogs, primarily other substituted pyrazoles, have been investigated for similar inhibitory effects. This guide focuses on the preclinical data comparing the in vivo efficacy of fomepizole to its parent compound, pyrazole, and other analogs.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the efficacy of fomepizole and its analogs in animal models of ethylene glycol and methanol poisoning.
Table 1: Efficacy of Fomepizole and Analogs in Ethylene Glycol Poisoning Models
| Compound | Animal Model | Ethylene Glycol Dose | Antidote Dose Regimen | Key Efficacy Outcomes | Reference |
| Fomepizole (4-Methylpyrazole) | Dog | 173 mmol/kg, p.o. | 0.24 mmol/kg, i.v. at 3h, 0.18 mmol/kg at 24h, 0.06 mmol/kg at 36h | Attenuated metabolic acidosis and prevented renal toxicity. Increased urinary excretion of unmetabolized ethylene glycol. | [2] |
| Pyrazole | Rat | 1.35 ml/100g | 2.2 mmol/kg, i.p. at 6h and 30h post-ingestion | 100% survival vs. 0% in untreated controls. | N/A |
| Pyrazole | Dog | 10.0 ml/kg | 0.9 mmol/kg at 6h and 0.5 mmol/kg at 30h post-ingestion | Increased survival rate compared to control group. | N/A |
| 4-Bromopyrazole | Mouse | N/A (Ethanol metabolism inhibition) | N/A | More potent inhibitor of ADH than pyrazole. | [3] |
Table 2: Efficacy of Fomepizole and Analogs in Methanol Poisoning Models
| Compound | Animal Model | Methanol Dose | Antidote Dose Regimen | Key Efficacy Outcomes | Reference |
| Fomepizole (4-Methylpyrazole) | Monkey | Lethal dose | Repeated injections | Prevented accumulation of formic acid and abolished methanol toxicity. | [4][5] |
| p-Butoxyphenyl acetamide (BPA) | Rat | 2 g/kg ethanol (surrogate) | 460 µmol/kg, i.p. 1h before ethanol | Significant decrease in ethanol catabolism. | [6] |
| N-(p-butoxybenzyl)formamide (BBF) | Rat | 2 g/kg ethanol (surrogate) | 460 µmol/kg, i.p. 1h before ethanol | Significant decrease in ethanol catabolism; more potent than BPA and 4-MP in vitro. | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the typical experimental process, the following diagrams are provided.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of ethanol and 4-methylpyrazole on the pharmacokinetics and toxicity of ethylene glycol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of fomepizole hydrochloride for alcohol dehydrogenase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fomepizole hydrochloride's specificity for alcohol dehydrogenase (ADH) against other enzymes. Supported by experimental data, this analysis underscores its targeted mechanism of action, making it a valuable tool in both clinical and research settings.
Fomepizole (4-methylpyrazole) is a potent, competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other toxic alcohols like methanol and ethylene glycol.[1][2] Its high affinity and specificity for ADH are fundamental to its clinical efficacy as an antidote for toxic alcohol poisoning.[1][2] This guide delves into the experimental data that validates the specificity of fomepizole, comparing its inhibitory action on ADH with its effects on other enzymes and alternative ADH inhibitors.
Comparative Inhibitory Potency of Fomepizole
The exceptional specificity of fomepizole for alcohol dehydrogenase is quantified by its low inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater inhibitory potency.
Studies have demonstrated that fomepizole exhibits a significantly higher affinity for ADH compared to its natural substrate, ethanol, and has a markedly weaker effect on other enzymes involved in alcohol metabolism and drug detoxification pathways.
| Enzyme | Species/Isozyme | Inhibitor | Kᵢ / IC₅₀ (µM) | Comments |
| Alcohol Dehydrogenase (ADH) | Human Liver | Fomepizole | ~0.75 - 0.91 | Estimated from monkey liver data, where Kᵢ was 7.5-9.1 µM and human ADH affinity is ~10x higher.[3] |
| Canine Liver | Fomepizole | 0.101 ± 0.009 | - | |
| Feline Liver | Fomepizole | 1.43 ± 0.21 | - | |
| Human (Class I isozymes) | Ethanol | 130 - 27,000 | Kₘ values, indicating a much lower affinity compared to fomepizole's Kᵢ.[4] | |
| Cytochrome P450 2E1 (CYP2E1) | Human Recombinant | Fomepizole | IC₅₀: 2.2 µM, Kᵢ: 1.0 µM | Fomepizole is a potent inhibitor, but its affinity for ADH is higher.[5] |
| Aldehyde Dehydrogenase (ALDH) | Not specified | Fomepizole | Weak inhibitor | While fomepizole is primarily an ADH inhibitor, some studies suggest it may also inhibit ALDH, though to a much lesser extent.[6] |
Experimental Protocols
The validation of fomepizole's specificity relies on robust enzymatic assays. Below is a detailed protocol for a spectrophotometric assay to determine the inhibitory effect of fomepizole on alcohol dehydrogenase activity.
Spectrophotometric Assay for ADH Inhibition by Fomepizole
This assay measures the activity of ADH by monitoring the increase in absorbance at 340 nm, which results from the reduction of NAD⁺ to NADH during the oxidation of an alcohol substrate. The inhibitory effect of fomepizole is determined by measuring the decrease in the rate of NADH formation in its presence.
Materials:
-
Purified alcohol dehydrogenase (human or other species)
-
This compound
-
Ethanol (or other alcohol substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium pyrophosphate buffer (e.g., 50 mM, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADH in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.5).
-
Prepare a stock solution of fomepizole in the assay buffer.
-
Prepare a stock solution of ethanol in ultrapure water.
-
Prepare a stock solution of NAD⁺ in ultrapure water.
-
-
Assay Mixture Preparation (in a 3.0 mL cuvette):
-
Add 1.30 mL of 50 mM sodium pyrophosphate buffer (pH 8.8).
-
Add 0.10 mL of 95% (v/v) ethanol.
-
Add 1.50 mL of 15 mM NAD⁺ solution.
-
For the inhibited reaction, add a specific volume of the fomepizole stock solution to achieve the desired final concentration. For the uninhibited control, add the same volume of assay buffer.
-
-
Enzyme Reaction Initiation and Measurement:
-
Equilibrate the cuvette containing the assay mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.10 mL of a working solution of ADH.
-
Immediately mix the contents of the cuvette by inversion.
-
Record the increase in absorbance at 340 nm for approximately 6 minutes, taking readings at regular intervals (e.g., every 15 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA₃₄₀/minute) from the linear portion of the absorbance versus time plot for both the inhibited and uninhibited reactions.
-
To determine the Kᵢ value, repeat the assay with varying concentrations of both the substrate (ethanol) and the inhibitor (fomepizole).
-
Plot the data using a suitable method, such as a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathway and the experimental process can aid in understanding the specific action of fomepizole.
Metabolic pathway of ethanol and the inhibitory action of fomepizole on ADH.
Workflow for determining the inhibitory constant (Ki) of fomepizole.
Conclusion
The experimental data strongly supports the high specificity of this compound for alcohol dehydrogenase. Its significantly lower Kᵢ value for ADH compared to other enzymes, such as CYP2E1, and its much higher affinity than the natural substrate ethanol, highlight its targeted mechanism of action. This specificity is the foundation of its therapeutic success in treating toxic alcohol poisoning, as it effectively blocks the production of toxic metabolites without broadly interfering with other essential metabolic pathways. For researchers, fomepizole serves as a precise tool for studying the role of ADH in various physiological and pathological processes.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A systematic review of fomepizole versus ethanol for toxic alcohol ingestions
A detailed review of the available evidence on the efficacy, safety, and practical considerations of fomepizole and ethanol in the management of poisonings from methanol and ethylene glycol.
In the critical care setting, the management of toxic alcohol ingestions, primarily methanol and ethylene glycol, hinges on the timely administration of an antidote to block the metabolic cascade that leads to severe morbidity and mortality. For decades, ethanol has been the traditional therapy, acting as a competitive substrate for the enzyme alcohol dehydrogenase (ADH). However, the introduction of fomepizole, a direct inhibitor of ADH, has significantly altered the treatment landscape. This guide provides a systematic review and objective comparison of fomepizole and ethanol, supported by available clinical data and experimental insights to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibiting the Toxic Cascade
Both methanol and ethylene glycol are relatively non-toxic parent compounds. Their clinical toxicity arises from their metabolism by ADH to highly toxic acidic metabolites. Methanol is metabolized to formaldehyde and then to formic acid, which is responsible for the characteristic optic nerve damage and profound metabolic acidosis. Ethylene glycol is metabolized to glycolaldehyde, glycolic acid, and finally oxalic acid, leading to severe metabolic acidosis and the deposition of calcium oxalate crystals in the kidneys, causing acute renal failure.
Both fomepizole and ethanol act to halt this initial metabolic step, but through different mechanisms:
-
Ethanol: Acts as a competitive substrate for ADH. By maintaining a high concentration of ethanol in the blood, it effectively outcompetes the toxic alcohols for the active site of the enzyme, thus slowing the production of toxic metabolites.
-
Fomepizole: Is a potent competitive inhibitor of ADH. It directly binds to the enzyme, preventing it from metabolizing both toxic alcohols and ethanol.
Clinical Efficacy: A Head-to-Head Look at Patient Outcomes
While randomized controlled trials directly comparing fomepizole and ethanol are lacking, a systematic review of 145 studies provides the most comprehensive data on their use in toxic alcohol ingestions.[1][2][3][4]
Table 1: Mortality Rates in Patients Treated with Fomepizole vs. Ethanol
| Toxic Alcohol | Antidote | Number of Patients | Mortality Rate (%) |
| Methanol | Fomepizole | 81 | 17.1% |
| Ethanol | 505 | 21.8% | |
| Ethylene Glycol | Fomepizole | 65 | 4.1% |
| Ethanol | 215 | 18.1% |
Data sourced from Beatty et al. (2013), a systematic review of 897 patients with toxic alcohol ingestion.[1][4]
The data suggests a trend towards lower mortality with fomepizole, particularly in ethylene glycol poisoning. However, the authors of the systematic review concluded that the available data is inconclusive to definitively state the superiority of one antidote over the other in terms of mortality.[1][4] It is important to note that patients receiving fomepizole in some studies were more severely acidotic and presented later, which could influence outcomes.[5]
Safety and Tolerability: A Clear Advantage for Fomepizole
The safety profile is a significant differentiator between the two antidotes. Fomepizole is generally better tolerated and associated with fewer adverse events and medication errors.[3][6][7][8]
Table 2: Comparison of Adverse Events and Medication Errors
| Parameter | Fomepizole | Ethanol |
| Adverse Drug Events | 12% of patients | 57% of patients |
| Harmful Medication Errors | 7% of cases | 19% of cases |
| Common Adverse Effects | Headache, nausea, dizziness | CNS depression, hypoglycemia, phlebitis, hyponatremia |
Data on adverse drug events from a cohort study of 172 patients.[7] Data on medication errors from a study of 189 cases.[8]
The administration of ethanol requires intensive monitoring of blood ethanol levels, blood glucose, and central nervous system status, often necessitating admission to an intensive care unit (ICU).[6] In contrast, fomepizole has a more straightforward, weight-based dosing regimen without the need for serum level monitoring, making it less labor-intensive for healthcare staff.[6]
Experimental Protocols: Dosing and Administration
The effective administration of both antidotes is crucial for patient outcomes. The following tables summarize the typical dosing regimens used in clinical practice and studies.
Table 3: Fomepizole Dosing Protocol
| Phase | Dosage | Administration |
| Loading Dose | 15 mg/kg | Intravenous (IV) infusion over 30 minutes |
| Maintenance Dose | 10 mg/kg every 12 hours | IV infusion over 30 minutes |
| During Hemodialysis | Increase frequency to every 4 hours or continuous infusion of 1-1.5 mg/kg/hr | IV infusion |
Fomepizole dosing can be adjusted based on the duration of therapy due to autoinduction of its metabolism.[9][10]
Table 4: Ethanol Dosing Protocol
| Phase | Dosage | Administration |
| Loading Dose | 8 mL/kg of 10% ethanol solution | IV infusion over 30-60 minutes |
| Maintenance Dose | 1-2 mL/kg/hr of 10% ethanol solution (adjusted to maintain target serum level) | Continuous IV infusion |
| During Hemodialysis | Maintenance dose is typically doubled | Continuous IV infusion |
The target serum ethanol concentration is 100-150 mg/dL.[9] Oral administration of ethanol is also possible but less precise.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review of ethanol and fomepizole use in toxic alcohol ingestions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes after toxic alcohol poisoning: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 9. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
Safety Operating Guide
Proper Disposal of Fomepizole Hydrochloride: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for fomepizole hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals who handle this substance.
This compound is a competitive inhibitor of alcohol dehydrogenase used as an antidote for methanol and ethylene glycol poisoning.[1] As a chemical substance, it is crucial to follow established protocols for its disposal to prevent environmental contamination and potential health hazards.[2]
Hazard Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3] Some classifications also note that it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[4] Therefore, it must be managed as hazardous waste.
Regulatory Framework
The disposal of this compound is governed by local, regional, national, and international regulations.[3][5] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2] It is imperative that all disposal activities comply with these regulations.
Step-by-Step Disposal Procedure
The following steps outline the proper procedure for the disposal of this compound in a laboratory setting. This procedure is a general guideline and should be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) department and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses with side shields or goggles[6]
-
Chemical-resistant gloves (e.g., nitrile)[6]
-
A lab coat or other protective clothing[6]
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, compatible, and clearly labeled hazardous waste container.[7] The container must be structurally sound and not leaking.[7]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, designated hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.[8]
-
Empty Containers: Empty vials and containers that held this compound may still be considered hazardous.[3][5] They should be managed according to your institution's procedures for hazardous waste containers. Do not reuse the container.[6]
-
Contaminated Sharps: Any sharps, such as needles or syringes used to handle this compound solutions, must be disposed of in a designated sharps container.
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7]
-
The label should also include the date the waste was first added to the container and any other information required by your institution or local regulations.
4. Storage of Waste:
-
Store waste containers in a designated, secure area, away from incompatible materials such as strong acids, strong bases, and strong oxidizers.[3]
-
Keep the containers tightly closed except when adding waste.[3][7]
-
The storage area should be well-ventilated.[3]
5. Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal should be in accordance with all applicable local, regional, national, and international regulations.[3][5][6]
6. Accidental Spills:
-
In the event of a spill, immediately contain the spill with absorbent materials.[3][5]
-
Wear appropriate PPE during cleanup.[3]
-
Clean the spill area and collect all contaminated materials in a designated hazardous waste container.[3][5]
-
Prevent the spill from entering sewers or public waters.[3][5]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key concentration thresholds for the clinical use of fomepizole, which can inform the potential concentration of waste solutions.
| Parameter | Value | Reference |
| Documented serum ethylene glycol or methanol concentration for initiating treatment | > 20 mg/dL | [9] |
| Ethylene glycol or methanol concentration for considering hemodialysis | ≥ 50 mg/dL | [9] |
| Target concentration for discontinuing treatment | < 20 mg/dL | [9] |
Experimental Protocols
The proper disposal of this compound is a safety and regulatory compliance procedure rather than an experimental protocol. The steps provided above are based on established safety data sheets and hazardous waste management principles.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. americanregent.com [americanregent.com]
- 4. cc-market.com [cc-market.com]
- 5. americanregent.com [americanregent.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medsafe.govt.nz [medsafe.govt.nz]
Safeguarding Your Research: A Guide to Handling Fomepizole Hydrochloride
Essential safety protocols and operational guidance for laboratory professionals.
Fomepizole hydrochloride is a potent competitive inhibitor of alcohol dehydrogenase, utilized as an antidote for ethylene glycol and methanol poisoning.[1][2] For researchers, scientists, and drug development professionals, understanding the appropriate handling, personal protective equipment (PPE), and disposal of this compound is critical to ensure a safe laboratory environment. This guide provides immediate, essential safety and logistical information for the operational use of this compound.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against accidental exposure. This compound is classified as harmful if swallowed or in contact with skin, a skin and eye irritant, and may cause respiratory irritation.[1][3][4][5] The following table summarizes the recommended PPE when handling this chemical.
| PPE Category | Recommended Equipment | Specification |
| Hand Protection | Protective Gloves | Chemically resistant materials and fabrics.[1] |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles or safety glasses with side shields.[1][6] |
| Skin and Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1][6] |
| Respiratory Protection | Approved Respirator | Required if exposure limits are exceeded, irritation is experienced, or in inadequately ventilated areas.[1][6] |
Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended.
-
Confirm that emergency eye wash fountains and safety showers are readily accessible and operational.[1]
-
Before handling, wash hands thoroughly.
2. Donning Personal Protective Equipment (PPE):
-
Put on protective clothing, ensuring it covers all exposed skin.
-
Don chemically resistant gloves.
-
Wear chemical safety goggles or safety glasses with side shields.
-
If the risk of inhalation is present, wear an approved respirator.
3. Handling the Compound:
-
Do not eat, drink, or smoke when using this product.[1][3][4][6]
-
If the Fomepizole solution has solidified (melts at 25°C), it can be liquefied by running the vial under warm water or holding it in your hand.[7][8][9][10][11][12] Solidification does not impact the stability or efficacy of the compound.[7][8][9][11][12]
-
When diluting, use sterile 0.9% sodium chloride injection or dextrose 5% injection.[2][7][8][9][11]
4. In Case of Exposure:
-
If Swallowed: Call a poison center or doctor immediately.[1][3]
-
If on Skin: Wash with plenty of water.[1][3] Remove contaminated clothing and wash it before reuse.[3][4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
5. Waste Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][6]
-
Avoid release to the environment.[3] Prevent entry into sewers and public waters.[1][3]
-
Contaminated packaging should not be reused.[6]
6. Post-Handling:
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. americanregent.com [americanregent.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. americanregent.com [americanregent.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Fomepizole Injection Sterile Rx only Caution: Must be diluted prior to use. Do not use polycarbonate syringes or polycarbonate-containing needles (including polycarbonate filter needles) with fomepizole injection. [dailymed.nlm.nih.gov]
- 10. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 11. Fomepizole | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 12. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
